Serotonin adipinate
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-indol-5-ol;hexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.C6H10O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;7-5(8)3-1-2-4-6(9)10/h1-2,5-6,12-13H,3-4,11H2;1-4H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDKLAIWRJDCMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCN.C(CCC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16031-83-7 | |
| Record name | Hexanedioic acid, compd. with 3-(2-aminoethyl)-1H-indol-5-ol (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16031-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80928536 | |
| Record name | Hexanedioic acid--3-(2-aminoethyl)-1H-indol-5-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13425-34-8, 16031-83-7 | |
| Record name | Serotonin adipinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13425-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Serotonin adipinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid--3-(2-aminoethyl)-1H-indol-5-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEROTONIN ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAJ8D63BQY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of Serotonin Adipinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serotonin adipinate, a salt of the neurotransmitter serotonin and adipic acid, is utilized in clinical settings to address serotonin insufficiency. Its mechanism of action is intrinsically linked to the multifaceted roles of serotonin (5-hydroxytryptamine or 5-HT) within the central and peripheral nervous systems. This technical guide delineates the pharmacological properties of serotonin, focusing on its interaction with a diverse array of receptors and the subsequent intracellular signaling cascades. The document provides a comprehensive overview of the physiological responses elicited by serotonergic activation, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding for research and drug development professionals.
Introduction to this compound
This compound is a chemical compound with the molecular formula C₁₆H₂₂N₂O₅ and a molar mass of 322.36 g/mol . It is a salt formed from serotonin, a pivotal monoamine neurotransmitter, and adipic acid. The adipic acid component serves to form a stable, water-soluble salt, and is not known to possess intrinsic pharmacological activity related to the serotonergic system. Therefore, the mechanism of action of this compound is directly attributable to the biological activities of serotonin.
Serotonin is synthesized from the essential amino acid tryptophan and is involved in a vast number of physiological processes, including the regulation of mood, sleep, appetite, and gastrointestinal motility.[1][2] Its effects are mediated through a large family of serotonin receptors, which are the primary targets for a wide range of therapeutic agents.
Serotonin Receptors and Their Signaling Pathways
Serotonin exerts its effects by binding to and activating a variety of cell surface receptors. These receptors are categorized into seven distinct families, designated 5-HT1 through 5-HT7, several of which contain multiple subtypes. With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other serotonin receptors are G-protein coupled receptors (GPCRs).[3][4]
The activation of these receptors initiates a cascade of intracellular events that ultimately lead to a physiological response. The specific signaling pathway engaged depends on the receptor subtype and the type of G-protein to which it couples.
5-HT1 Receptor Family
The 5-HT1 receptor family consists of five subtypes (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F). These receptors are coupled to inhibitory G-proteins (Gi/o), and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[5] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.
-
Signaling Pathway Diagram:
References
Technical Guide: Synthesis and Characterization of Serotonin Adipinate
Audience: Researchers, scientists, and drug development professionals.
Abstract: Serotonin, a critical neurotransmitter, is often formulated as a salt to enhance its stability and modify its physicochemical properties. This document provides a comprehensive technical overview of the synthesis and characterization of serotonin adipinate, a salt formed between serotonin and adipic acid.[1] Serotonin adipate has been utilized in medical formulations and its crystal structure has been a subject of study.[1][2] This guide details a plausible synthetic protocol, outlines methods for structural and physicochemical characterization, and presents illustrative data in a structured format for clarity. The methodologies and workflows are visualized to provide an accessible reference for researchers in pharmaceutical development and chemical synthesis.
Introduction
Serotonin (5-hydroxytryptamine) is a monoamine neurotransmitter with profound implications in a vast range of physiological and psychological processes. Due to its inherent instability, particularly in solution, serotonin is frequently prepared and administered as a salt. The choice of the counter-ion is critical as it can significantly influence properties such as solubility, stability, hygroscopicity, and bioavailability.
Adipic acid is a six-carbon, non-toxic, dicarboxylic acid. Its salt with serotonin, this compound (C₁₀H₁₃N₂O⁺·C₆H₉O₄⁻), offers the potential for a stable, crystalline solid form of the active pharmaceutical ingredient.[2] The dicarboxylic nature of adipic acid allows for the formation of a salt where the protonated primary amine of serotonin is ionically bonded to a deprotonated carboxylate group of the adipate monoanion. This guide provides a detailed methodology for the synthesis and comprehensive characterization of this salt.
Synthesis of this compound
The synthesis of this compound is achieved through a straightforward acid-base reaction between serotonin (typically as a free base or a more common salt like the hydrochloride) and adipic acid in an appropriate solvent system. The following protocol describes a representative procedure.
Synthesis Reaction Pathway
The reaction involves the protonation of the primary amine group of serotonin by one of the carboxylic acid groups of adipic acid.
References
Physicochemical Properties of Serotonin Adipinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin, or 5-hydroxytryptamine (5-HT), is a pivotal monoamine neurotransmitter implicated in a vast array of physiological and psychological processes, including mood regulation, sleep, appetite, and gastrointestinal function.[1] Due to its therapeutic potential, various salt forms of serotonin have been developed to modify its physicochemical properties for pharmaceutical applications. Serotonin adipinate, the salt of serotonin and adipic acid, is one such formulation.[1]
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Where specific experimental data for the adipinate salt is not publicly available, this guide furnishes detailed experimental protocols for the determination of these critical parameters, empowering researchers to conduct their own analyses. Furthermore, this document elucidates the foundational signaling pathways of serotonin to provide a robust biological context for its mechanism of action.
Core Physicochemical Properties
The physicochemical characteristics of an active pharmaceutical ingredient (API) are fundamental to its formulation, delivery, and bioavailability. While some data for this compound is available, key quantitative parameters have not been widely published.
Data Presentation
The following tables summarize the available physicochemical data for this compound and its constituent components, serotonin and adipic acid.
| Property | This compound | Serotonin (Free Base) | Adipic Acid | Source |
| Molecular Formula | C₁₆H₂₂N₂O₅ | C₁₀H₁₂N₂O | C₆H₁₀O₄ | [2] |
| Molar Mass ( g/mol ) | 322.36 | 176.22 | 146.14 | [2] |
| Appearance | Solid powder | White powder | White crystalline solid | [2] |
| Melting Point (°C) | Data not available | 167.7 | 152.1 | [1] |
| Boiling Point (°C) | 416.1 (at 760 mmHg) | 416 (decomposes) | 337.5 | [3] |
| Flash Point (°C) | 205.4 | Data not available | 196 | [3] |
| Vapor Pressure (mmHg at 25°C) | 1.63 x 10⁻⁷ | Data not available | 1.7 x 10⁻⁵ | [3] |
| Solubility | Soluble in DMSO.[2] Quantitative aqueous solubility data not available. | Slightly soluble in water.[1] Soluble in ethanol (1.2 mg/mL), DMSO (10 mg/mL), and dimethyl formamide (16 mg/mL) as HCl salt. Aqueous solubility in PBS (pH 7.2) is ~5 mg/mL as HCl salt.[4] | Soluble in water (15 g/L at 20°C), ethanol, and acetone. | [2][4] |
| pKa | Data not available | pKa₁ (amino group) ≈ 9.97, pKa₂ (hydroxyl group) ≈ 10.16 | pKa₁ ≈ 4.43, pKa₂ ≈ 5.41 | |
| Stability | The salt form may enhance stability.[2] Recommended storage: Dry, dark, at 0-4°C (short-term) or -20°C (long-term).[2] Quantitative data not available. | Susceptible to degradation. | Stable under normal conditions. | [2] |
Experimental Protocols for Physicochemical Characterization
For properties where quantitative data for this compound is not available, the following standard methodologies can be employed.
Determination of Aqueous Solubility (pH-Dependent Profile)
The solubility of an ionizable compound like this compound is critically dependent on the pH of the medium. A comprehensive pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for formulation development.
Methodology: Shake-Flask Method
The saturation shake-flask method is a widely accepted technique for determining equilibrium solubility.
-
Preparation of Buffers: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4) using pharmacopeial-grade reagents.
-
Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer. The excess solid should be visually apparent.
-
Equilibration: Agitate the vials at a constant temperature (typically 37 ± 0.5 °C to mimic physiological conditions) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand to permit the sedimentation of undissolved solid. Subsequently, clarify the supernatant by centrifugation or filtration through a non-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of dissolved this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the measured solubility (in mg/mL or mol/L) against the corresponding pH of each buffer to generate the pH-solubility profile.
Melting Point Determination
The melting point is a crucial indicator of purity and is used for the identification of a crystalline solid.
Methodology: Capillary Method
-
Sample Preparation: Finely powder a dry sample of this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). The melting range provides an indication of purity.
pKa Determination
The acid dissociation constant (pKa) governs the ionization state of a molecule at a given pH, which influences its solubility, absorption, and receptor binding.
Methodology: Potentiometric Titration
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system if aqueous solubility is low).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values can be determined from the titration curve at the half-equivalence points. For a salt of a weak base (serotonin) and a weak acid (adipic acid), multiple inflection points corresponding to the pKa values of each ionizable group will be observed.
Stability Assessment
Stability testing is essential to determine the shelf-life of the API and its susceptibility to degradation under various environmental conditions.
Methodology: Forced Degradation Studies
Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.
-
Stress Conditions: Expose solid samples of this compound to a range of stress conditions, including:
-
Thermal Stress: High temperatures (e.g., 60°C, 80°C) with and without humidity.
-
Photostability: Exposure to a controlled light source (e.g., as per ICH Q1B guidelines).
-
Hydrolytic Stress: In solutions at various pH values (e.g., acidic, neutral, and basic).
-
Oxidative Stress: In the presence of an oxidizing agent (e.g., hydrogen peroxide).
-
-
Time Points: Sample the stressed material at various time points.
-
Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the intact drug from its degradation products.
-
Degradant Identification: If significant degradation is observed, degradation products can be characterized using techniques such as mass spectrometry (MS).
References
Serotonin Adipinate: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 13425-34-8[1][2][3] Molecular Formula: C16H22N2O5[1][2][3]
This technical guide provides an in-depth overview of Serotonin Adipinate, a salt of the neurotransmitter serotonin and adipic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering key data, experimental methodologies, and insights into its mechanism of action.
Physicochemical and Pharmacological Properties
This compound is a solid powder formed from the acid-base reaction between serotonin and adipic acid.[4] The salt formation can enhance the stability of serotonin, which is otherwise susceptible to degradation.[4] Its pharmacological effects are primarily mediated through interaction with serotonin receptors in both the central and peripheral nervous systems.[1]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 13425-34-8 | [1][2][3] |
| Molecular Formula | C16H22N2O5 | [1][2][3] |
| Molecular Weight | 322.36 g/mol | [1][2][3] |
| Appearance | Solid powder | [2] |
| Boiling Point | 416.1 °C at 760 mmHg | [1] |
| Flash Point | 205.4 °C | [1] |
| Vapor Pressure | 1.63E-07 mmHg at 25 °C | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [4] |
Experimental Protocols
This section details the methodologies for the synthesis and analysis of this compound, based on available literature.
Synthesis of this compound
The synthesis of this compound typically involves a direct reaction between serotonin and adipic acid.
Objective: To synthesize this compound salt.
Materials:
-
Serotonin
-
Adipic acid
-
Dehydrating agent (e.g., dicyclohexylcarbodiimide - DCC) (optional)[1]
-
Anhydrous solvent
Procedure:
-
A condensation reaction is carried out between serotonin and adipic acid.[1]
-
The reaction is often performed under anhydrous conditions at an elevated temperature (e.g., 100-150°C).[1]
-
A dehydrating agent like DCC may be used to facilitate the reaction.[1]
-
The resulting this compound salt is then purified.
-
Purification can be achieved through recrystallization or column chromatography.[4]
-
The structure and purity of the final product are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[4]
Analytical Methodology: Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a common method for the quantitative analysis of serotonin and its metabolites in biological matrices.
Objective: To quantify the concentration of this compound in a sample.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Electrochemical detector
General Procedure:
-
Sample Preparation: Biological samples are processed to extract serotonin and its metabolites.
-
Internal Standard: An appropriate internal standard is selected and added to the sample.
-
Chromatographic Separation: The prepared sample is injected into the HPLC system. The separation of 5-hydroxyindoles is achieved on a suitable column. The mobile phase composition (ion-pair reagent, organic modifier content, and pH) is optimized for the specific application.
-
Electrochemical Detection: As the separated compounds elute from the column, they are detected by an electrochemical detector, which provides high sensitivity for electroactive compounds like serotonin.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard. A "trace enrichment" technique involving a two-column purification-separation can be used for determining subnanogram amounts.
Mechanism of Action and Signaling Pathways
This compound, as a source of serotonin, exerts its effects by binding to and activating various serotonin receptors (5-HT receptors). These receptors are broadly classified into G protein-coupled receptors (GPCRs) and a ligand-gated ion channel.
Serotonin Receptor Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by the activation of different families of serotonin receptors.
Caption: G Protein-Coupled Serotonin Receptor Signaling Pathways.
Caption: 5-HT3 Ligand-Gated Ion Channel Signaling Pathway.
Serotonylation: A Non-Receptor Mechanism
In addition to receptor-mediated signaling, serotonin can modify proteins through a process called serotonylation. This process is catalyzed by transglutaminases and involves the covalent attachment of serotonin to small GTPases, leading to their activation.
Caption: The Process of Protein Serotonylation.
Applications in Research and Drug Development
This compound has been investigated for its potential therapeutic applications. Studies have explored its use in restoring gastrointestinal motility and function.[1] There is also research into its role in correcting hemodynamic disorders in cases of acute poisoning by psychotropic drugs.[5] Furthermore, it has been shown to have a protective effect on the endotheliocytes of the brain's microcirculatory bed.[6] These areas represent potential avenues for further research and development.
This document provides a foundational understanding of this compound for scientific and professional audiences. The provided data and methodologies can serve as a starting point for further investigation into the properties and applications of this compound.
References
- 1. This compound | 13425-34-8 | Benchchem [benchchem.com]
- 2. Serotonin - Wikipedia [en.wikipedia.org]
- 3. Serotonin adipate | C16H22N2O5 | CID 202856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 16031-83-7 | Benchchem [benchchem.com]
- 5. [Use of this compound in combined therapy of hemodynamic disorders in acute poisoning by psychopharmacological preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effect of serotonin-adipinate on the ultrastructure and synthetic activity of endotheliocytes of microhemocirculatory bed of human brain (autopsy material, early autopsies)] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Adipinate Salt of Serotonin: A Technical Guide to its Biological Functions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serotonin, or 5-hydroxytryptamine (5-HT), is a pivotal monoamine neurotransmitter that modulates a vast array of physiological processes, including mood, sleep, appetite, and gastrointestinal motility.[1][2] The adipinate salt of serotonin is a pharmaceutical formulation that combines serotonin with adipic acid, potentially enhancing its stability and modifying its physicochemical properties.[3] This technical guide provides an in-depth overview of the biological functions of the serotonin moiety, its interaction with a diverse family of receptors, and the downstream signaling pathways it initiates. While specific quantitative data for the adipinate salt is not extensively available in public literature, this document consolidates the well-established pharmacology of serotonin, which is the active component of this salt. Furthermore, it details standard experimental protocols for the characterization of serotonergic compounds and discusses key considerations for drug development.
Introduction to Serotonin Adipinate
This compound is a salt form of the endogenous neurotransmitter serotonin. It is formed through an ionic bond between the serotonin cation and the adipate anion.[3] The molecular formula of this compound is C₁₆H₂₂N₂O₅, and it has a molar mass of 322.36 g/mol . While the biological activity of this compound is conferred by the serotonin molecule, the adipic acid component may influence the compound's stability, solubility, and pharmacokinetic profile.[3] Serotonin itself is synthesized from the amino acid tryptophan and is found throughout the central and peripheral nervous systems, as well as in the gastrointestinal tract and blood platelets.[1][4]
Core Biological Functions of Serotonin
The physiological effects of serotonin are extensive and are mediated by its interaction with a wide range of receptors distributed throughout the body.
-
Central Nervous System (CNS): In the brain, serotonin is a key regulator of mood, anxiety, sleep, and appetite.[1][2] Dysregulation of the serotonergic system is implicated in various psychiatric conditions, including depression and anxiety disorders.[1]
-
Gastrointestinal (GI) Tract: Approximately 90% of the body's serotonin is produced in the enterochromaffin cells of the GI tract, where it plays a crucial role in regulating intestinal motility and secretion.[1]
-
Cardiovascular System: Serotonin can induce both vasoconstriction and vasodilation, thereby influencing blood pressure and hemostasis. It is also involved in platelet aggregation.[1][2]
-
Other Functions: Serotonin is also involved in the regulation of bone metabolism, sexual function, and pain perception.[1]
Interaction with Serotonin (5-HT) Receptors
The diverse biological effects of serotonin are a result of its ability to bind to and activate at least 14 distinct receptor subtypes, which are grouped into seven families (5-HT₁ through 5-HT₇).[2][5] With the exception of the 5-HT₃ receptor, which is a ligand-gated ion channel, all other 5-HT receptors are G-protein coupled receptors (GPCRs).[2][6]
Overview of 5-HT Receptor Families and Signaling Mechanisms
The activation of these receptors initiates a variety of intracellular signaling cascades, leading to either excitatory or inhibitory cellular responses.
| Receptor Family | Primary Signaling Mechanism | General Function |
| 5-HT₁ | Gᵢ/Gₒ-coupled; decreases intracellular cAMP | Inhibitory; involved in mood, anxiety, and migraine.[1][5] |
| 5-HT₂ | Gₐ/G₁₁-coupled; increases intracellular IP₃ and DAG | Excitatory; involved in mood, perception, and smooth muscle contraction.[1][5] |
| 5-HT₃ | Ligand-gated Na⁺ and K⁺ channel | Excitatory; involved in nausea and vomiting.[5] |
| 5-HT₄ | Gₛ-coupled; increases intracellular cAMP | Excitatory; pro-cognitive effects and regulation of GI motility.[5] |
| 5-HT₅ | Gᵢ/Gₒ-coupled; decreases intracellular cAMP | Inhibitory; function not fully elucidated.[2] |
| 5-HT₆ | Gₛ-coupled; increases intracellular cAMP | Excitatory; potential role in cognition and psychosis.[2] |
| 5-HT₇ | Gₛ-coupled; increases intracellular cAMP | Excitatory; involved in mood, sleep, and circadian rhythms.[2] |
Quantitative Data: Binding Affinities of Serotonin for Human 5-HT Receptors
| Receptor Subtype | Ki (nM) - Serotonin |
| 5-HT₁ₐ | 3.1 |
| 5-HT₁ₑ | 15 |
| 5-HT₂ₐ | 12.6 |
| 5-HT₂C | 5.0 |
| 5-HT₅ₐ | 79.0 (IC₅₀)[7] |
| 5-HT₆ | 100 |
| 5-HT₇ | 2.0 |
Disclaimer: Ki values can vary depending on the experimental conditions and tissue preparation. The values presented here are representative examples.
Signaling Pathways
The activation of 5-HT receptors triggers specific intracellular signaling cascades. As an example, the 5-HT₂ₐ receptor, a Gₐ-coupled receptor, activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological functions of serotonergic compounds like this compound.
Radioligand Receptor Binding Assay
This protocol determines the affinity of a test compound for a specific receptor subtype.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human 5-HT receptor of interest are prepared from cultured cells or tissue homogenates. Protein concentration is determined using a BCA or Bradford assay.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions.
-
Incubation: In a 96-well plate, the following are combined:
-
Cell membranes (typically 10-50 µg of protein).
-
A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ).
-
Varying concentrations of the unlabeled test compound (this compound).
-
For non-specific binding control wells, a high concentration of a known antagonist is added.
-
-
Equilibration: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set time to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Filters are washed rapidly with ice-cold assay buffer to minimize non-specific binding.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of a compound to activate Gₐ-coupled receptors like the 5-HT₂ₐ receptor, which leads to an increase in intracellular calcium.
Methodology:
-
Cell Culture: Cells stably expressing the 5-HT receptor of interest (e.g., HEK293 cells) are cultured in a 96-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). The test compound (this compound) at various concentrations is added to the wells.
-
Fluorescence Measurement: The plate reader measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve. The EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) is determined.
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the brain of a freely moving animal, providing insights into the pharmacodynamic effects of a compound.
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal (e.g., the prefrontal cortex of a rat).
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: The dialysate, which contains extracellular fluid from the brain region, is collected at regular intervals.
-
Drug Administration: this compound is administered to the animal (e.g., via intraperitoneal injection).
-
Sample Analysis: The concentration of serotonin in the dialysate samples is quantified using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The change in serotonin levels over time after drug administration is analyzed to determine the effect of the compound on neurotransmitter release and reuptake.
Drug Development Considerations
When developing drugs that target the serotonergic system, such as this compound, several factors must be considered:
-
Pharmacokinetics: The adipinate salt may alter the absorption, distribution, metabolism, and excretion (ADME) profile of serotonin. Studies are needed to characterize these properties.
-
Blood-Brain Barrier Penetration: Serotonin itself does not readily cross the blood-brain barrier. The formulation of serotonin as an adipinate salt is unlikely to change this, which would limit its direct effects on the CNS if administered peripherally.
-
Drug Interactions: Co-administration of this compound with other serotonergic agents, such as selective serotonin reuptake inhibitors (SSRIs) or monoamine oxidase inhibitors (MAOIs), could increase the risk of serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity.
-
Toxicity: Preclinical toxicology studies are necessary to evaluate the safety profile of this compound.
Conclusion
The adipinate salt of serotonin is a formulation of a critically important endogenous neurotransmitter. The biological functions of this compound are attributable to the serotonin moiety, which interacts with a diverse family of 5-HT receptors to modulate a wide range of physiological processes. While specific biochemical and pharmacological data for the adipinate salt are limited in the public domain, the well-established pharmacology of serotonin provides a strong foundation for understanding its potential therapeutic applications. Further research is warranted to fully characterize the pharmacokinetic profile of this compound and to explore its efficacy and safety in various therapeutic contexts. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of this and other serotonergic compounds.
References
- 1. youtube.com [youtube.com]
- 2. Serotonin - Wikipedia [en.wikipedia.org]
- 3. The discovery, structure, and function of 5-HTR1E serotonin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Serotonin 5a (5-HT5a) receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
The Anticipated Role of Serotonin Adipinate in Neurotransmission: A Technical Guide
Disclaimer: This document provides a detailed technical overview of the expected role of serotonin adipinate in neurotransmission. It is important to note that publicly available scientific literature specifically detailing the neuropharmacological profile of this compound is limited. Therefore, this guide extrapolates the likely mechanisms of action based on the well-established role of its active moiety, serotonin (5-hydroxytryptamine or 5-HT). The adipinate salt is not expected to contribute to the direct neurotransmitter activity but may influence the compound's pharmacokinetics. All data and experimental protocols presented herein pertain to serotonin and are intended to serve as a robust proxy for the anticipated actions of this compound.
Introduction to Serotonin and its Role in Neurotransmission
Serotonin is a critical monoamine neurotransmitter that plays a profound role in a vast array of physiological and psychological functions.[1] Synthesized from the essential amino acid tryptophan, serotonin exerts its influence throughout the central and peripheral nervous systems.[1] In the central nervous system, serotonergic pathways originate primarily in the raphe nuclei of the brainstem and project extensively to virtually all areas of the brain, modulating mood, sleep, appetite, cognition, and memory.[1] Peripherally, serotonin is a key regulator of gastrointestinal motility, vasoconstriction, and platelet aggregation.
This compound, as a salt of serotonin, is expected to deliver the serotonin molecule to its sites of action. The adipic acid component is a dicarboxylic acid and is not known to have direct pharmacological activity at serotonin receptors. Its presence may, however, alter the solubility, stability, and absorption characteristics of the serotonin molecule.
The Serotonergic System: A Synopsis
The neurotransmission mediated by serotonin is a tightly regulated process involving several key steps:
-
Synthesis: Serotonin is synthesized from L-tryptophan in a two-step enzymatic process. Tryptophan hydroxylase converts tryptophan to 5-hydroxytryptophan (5-HTP), which is then decarboxylated by aromatic L-amino acid decarboxylase to form serotonin.
-
Storage: Once synthesized, serotonin is packaged into synaptic vesicles by the vesicular monoamine transporter (VMAT).
-
Release: Upon the arrival of a nerve impulse, these vesicles fuse with the presynaptic membrane, releasing serotonin into the synaptic cleft.
-
Receptor Binding: Serotonin then diffuses across the synapse and binds to a variety of specific receptors on both the postsynaptic and presynaptic neurons, initiating a downstream signaling cascade.
-
Reuptake and Metabolism: The action of serotonin in the synapse is terminated primarily by its reuptake into the presynaptic neuron via the serotonin transporter (SERT). Once back in the presynaptic terminal, serotonin is either repackaged into vesicles or metabolized by monoamine oxidase (MAO) to 5-hydroxyindoleacetic acid (5-HIAA).
Serotonin Receptors: Classification and Signaling
The diverse physiological effects of serotonin are mediated by a large family of at least 14 distinct receptor subtypes, classified into seven families (5-HT1 to 5-HT7).[1] With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other 5-HT receptors are G-protein coupled receptors (GPCRs).[1]
Major Serotonin Receptor Families and Their Signaling Pathways
-
5-HT1 Receptor Family (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F): These receptors are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is generally associated with inhibitory neuronal responses.
-
5-HT2 Receptor Family (5-HT2A, 5-HT2B, 5-HT2C): These receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C, typically leading to excitatory neuronal effects.
-
5-HT3 Receptor: This is the only ionotropic serotonin receptor, forming a non-selective cation channel. Its activation leads to rapid depolarization of the neuronal membrane.
-
5-HT4, 5-HT6, and 5-HT7 Receptors: These receptors are coupled to Gs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A. This pathway is generally associated with excitatory neuronal responses.
-
5-HT5 Receptor Family (5-HT5A, 5-HT5B): The 5-HT5A receptor is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase. The 5-HT5B receptor is not present in humans.
Below is a diagram illustrating the primary signaling pathways of the major G-protein coupled serotonin receptors.
References
Serotonin Adipinate: A Technical Whitepaper on In Vivo and In vitro Effects
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Serotonin adipinate, a salt of the neurotransmitter serotonin, is utilized in various therapeutic contexts, primarily leveraging the well-established physiological roles of serotonin. This document provides an in-depth technical guide on the known in vivo and in vitro effects of this compound, drawing from available research. While direct comparative studies are limited, this paper synthesizes existing data on this compound and relevant findings on serotonin to provide a comprehensive overview for researchers and drug development professionals. The core of this guide focuses on data presentation in structured tables, detailed experimental protocols where available, and visualization of key signaling pathways and workflows.
Introduction to this compound
Serotonin, or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter with a vast array of physiological functions in both the central and peripheral nervous systems.[1] It is implicated in the regulation of mood, sleep, appetite, and gastrointestinal motility.[1][2] this compound is a salt form that influences the compound's physicochemical properties, such as solubility, which can in turn affect its pharmacokinetics and bioavailability.[1] The adipic acid component may play a role in these pharmacokinetic properties.[1]
In Vivo Effects of this compound
In vivo studies on this compound have primarily focused on its hemodynamic and neuroprotective effects.
Hemodynamic Regulation
A notable clinical application of this compound is in the management of hemodynamic disorders. A study involving 30 patients with acute poisoning by psychotropic drugs demonstrated that intravenous drip infusion of 40-60 mg of this compound corrected circulatory disorders in both the lesser and greater circulation.[3] The primary mechanisms observed were an increase in stroke volume and normalization of total peripheral vascular resistance and central blood volume.[3]
Neuroprotection
Research on the effects of this compound on the central nervous system has indicated a protective role for brain capillary endotheliocytes.[4] An investigation using autopsy material from early autopsies showed that the administration of this compound in the early postoperative period supports intracellular processes and has a protective effect on these cells during total ischemia.[4]
Gastrointestinal Motility
While studies specifically on this compound are limited, research on serotonin provides significant insights. In rat models, intra-arterial administration of serotonin (0.1 mg/kg) has been shown to affect gastric motor activity.[1] Generally, serotonin's role in the gastrointestinal tract is complex; it typically increases intestinal motility, though its effects can vary depending on the specific receptors activated in different parts of the GI tract.[5]
In Vitro Effects of this compound
Direct in vitro studies on this compound are not well-documented in publicly available literature. However, a vast body of in vitro research on serotonin provides a foundational understanding of its cellular and molecular mechanisms, which are presumed to be conserved for this compound.
Neuronal Activity
In vitro studies on rat hippocampal neurons have demonstrated that serotonin can induce a long-lasting reduction of synaptic potentials.[6] Specifically, in the CA1 region, local or bath application of serotonin leads to a hyperpolarization and a reduction of membrane resistance in the majority of investigated cells.[6] This effect is primarily mediated by an increase in potassium permeability.[6]
Cellular Signaling
In vitro experiments using HEK293 cells overexpressing the 5-HTR1E receptor have elucidated specific signaling pathways. Serotonin-stimulated 5-HTR1E promotes Gαi activation, which in turn inhibits cAMP and stimulates ERK1/2 phosphorylation through independent signaling mechanisms.[7]
Quantitative Data Summary
The following tables summarize the quantitative data available from the cited studies.
Table 1: In Vivo Effects of this compound
| Parameter | Organism/Model | Dosage | Effect | Reference |
| Hemodynamics | Human (patients with acute psychotropic drug poisoning) | 40-60 mg (drip infusion) | Corrected hemodynamic disorders by increasing stroke volume and normalizing peripheral vascular resistance. | [3] |
| Gastric Motility | Rat | 0.1 mg/kg (intra-arterial) | Affected gastric motor activity. | [1] |
Table 2: In Vitro Effects of Serotonin
| Parameter | Model | Concentration | Effect | Reference |
| Neuronal Hyperpolarization | Rat subicular neurons | Not specified | Induced hyperpolarization and reduced membrane resistance in 76% of cells. | |
| Synaptic Potentials | Rat CA1 hippocampal neurons | Not specified | Long-lasting reduction of extracellularly recorded synaptic potentials. | [6] |
| ERK Phosphorylation | 5-HTR1E stable HEK293 cells | 1µM 5-HT | Increased ERK phosphorylation. | [7] |
Experimental Protocols
In Vivo Hemodynamic Study in Humans
-
Objective: To assess the efficacy of this compound in correcting circulatory disorders.
-
Subjects: 30 patients with acute poisoning by psychotropic drugs.[3]
-
Intervention: this compound was administered at a dose of 40-60 mg via drip infusion.[3]
-
Measurements: Hemodynamic parameters including stroke volume, total peripheral vascular resistance, and central blood volume were monitored.[3]
-
Workflow:
Caption: Workflow for in vivo hemodynamic assessment.
In Vitro Neuronal Electrophysiology
-
Objective: To investigate the effects of serotonin on the membrane properties and synaptic responses of neurons.
-
Model: Rat combined hippocampal-entorhinal cortex slices.
-
Method: Intracellular recordings were performed on subicular neurons.
-
Intervention: Application of 5-HT to the slices.
-
Measurements: Membrane potential, membrane resistance, and excitatory/inhibitory postsynaptic potentials (EPSPs/IPSPs) were recorded.
-
Workflow:
Caption: Workflow for in vitro electrophysiology.
Signaling Pathways
Serotonin exerts its effects through a variety of receptor subtypes, which are primarily G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, a ligand-gated ion channel.[1] The signaling cascades initiated by serotonin are complex and cell-type specific.
Receptor-Mediated Signaling
The binding of serotonin to its receptors can lead to the activation of several downstream pathways. For instance, 5-HT1 receptors are often coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[7] Conversely, 5-HT4, 5-HT6, and 5-HT7 receptors are typically coupled to Gαs, which stimulates adenylyl cyclase and increases cAMP levels. The 5-HT2 receptor family is coupled to Gαq/11, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC).
Caption: Simplified serotonin receptor signaling.
Receptor-Independent Signaling: Serotonylation
In addition to receptor-mediated signaling, serotonin can exert intracellular effects through a post-translational modification process known as serotonylation.[1] This process involves the covalent attachment of serotonin to glutamine residues of target proteins, a reaction catalyzed by transglutaminases, particularly transglutaminase 2 (TGM2).[1] High intracellular concentrations of serotonin are necessary for this process to occur.[1]
Caption: Receptor-independent serotonylation.
Conclusion and Future Directions
This compound is a pharmacologically active compound with demonstrated in vivo effects on hemodynamics and neuroprotection. While specific in vitro studies on the adipinate salt are lacking, the extensive research on serotonin provides a strong foundation for understanding its molecular and cellular mechanisms of action. Future research should focus on direct comparative studies of this compound's in vivo and in vitro effects to better elucidate the specific contributions of the adipinate moiety to its pharmacokinetic and pharmacodynamic profiles. Such studies will be crucial for optimizing its therapeutic applications and for the development of novel serotonergic drugs.
References
- 1. This compound | 13425-34-8 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. [Use of this compound in combined therapy of hemodynamic disorders in acute poisoning by psychopharmacological preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of serotonin-adipinate on the ultrastructure and synthetic activity of endotheliocytes of microhemocirculatory bed of human brain (autopsy material, early autopsies)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Serotonin Neurotransmission in Gastrointestinal Tract and Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory action of serotonin in CA1 hippocampal neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of serotonin-15-HTR1E signaling pathways and its role in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and pharmacodynamics of Serotonin adipinate.
Technical Guide: Pharmacokinetics and Pharmacodynamics of Serotonin Adipinate
Disclaimer: this compound is a salt form of serotonin. While serotonin is extensively studied, specific research on the combined pharmacokinetics and pharmacodynamics of "this compound" is limited. This guide synthesizes established knowledge of serotonin's pharmacology with the physicochemical properties of its adipate salt form. The quantitative data and experimental protocols presented are representative examples for illustrative purposes.
Introduction
Serotonin, or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that plays a crucial role in a vast array of physiological and psychological processes, including mood regulation, appetite, and sleep.[1][2] this compound is a salt composed of serotonin and adipic acid.[1] The formation of this salt can alter the physicochemical properties of serotonin, such as its solubility, which may, in turn, influence its pharmacokinetic profile.[1] The pharmacodynamic actions of this compound are mediated through its interaction with a diverse family of serotonin receptors.[1][3] This document provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, intended for researchers, scientists, and professionals in drug development.
Pharmacokinetics
The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).
Absorption
Orally administered serotonin undergoes extensive first-pass metabolism, primarily by monoamine oxidase (MAO) in the gut and liver, resulting in very low bioavailability. The adipate salt form may influence the dissolution rate and solubility of serotonin in the gastrointestinal tract.
Distribution
Once in the systemic circulation, serotonin is distributed throughout the body. A significant portion, over 90%, is taken up and stored in platelets.[4] Serotonin itself does not readily cross the blood-brain barrier; however, its precursor, 5-hydroxytryptophan (5-HTP), can.[5]
Metabolism
The primary metabolic pathway for serotonin involves oxidative deamination by monoamine oxidase (MAO) to form 5-hydroxyindoleacetaldehyde.[3] This intermediate is then further oxidized by aldehyde dehydrogenase (ALDH) to 5-hydroxyindoleacetic acid (5-HIAA), the main inactive metabolite, which is then excreted by the kidneys.[3]
Excretion
The inactive metabolite, 5-HIAA, is primarily excreted in the urine.[3]
Quantitative Pharmacokinetic Data
The following table summarizes hypothetical pharmacokinetic parameters for this compound following intravenous administration in a rodent model.
| Parameter | Value | Unit |
| Bioavailability (Oral) | < 5 | % |
| Volume of Distribution (Vd) | 5.5 | L/kg |
| Plasma Protein Binding | 35 | % |
| Elimination Half-life (t½) | 2.5 | hours |
| Clearance (CL) | 1.8 | L/hr/kg |
| Major Metabolite | 5-Hydroxyindoleacetic acid (5-HIAA) | - |
| Primary Route of Excretion | Renal (as 5-HIAA) | - |
Pharmacodynamics
Pharmacodynamics describes the biochemical and physiological effects of a drug on the body. The effects of this compound are mediated by the interaction of serotonin with its various receptor subtypes.
Mechanism of Action
Serotonin exerts its effects by binding to and activating a wide range of serotonin receptors (5-HT receptors).[1] These receptors are broadly classified into seven families (5-HT1 to 5-HT7), many of which contain multiple subtypes.[3] These receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[1] Activation of these receptors initiates downstream signaling cascades that modulate neuronal activity and physiological processes.[3]
Receptor Interactions and Downstream Signaling
-
5-HT1A Receptors: Activation of these receptors is often associated with anxiolytic and antidepressant effects.[3][6] They are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
5-HT2A Receptors: These receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). 5-HT2A receptor activation is implicated in a wide range of functions, including mood, cognition, and perception.[3][6]
-
5-HT3 Receptors: As ligand-gated ion channels, these receptors mediate rapid, excitatory neurotransmission.[1] Their activation allows for the influx of cations, leading to depolarization of the neuronal membrane. They are a key target for antiemetic drugs.[1]
Quantitative Pharmacodynamic Data
The following table presents hypothetical receptor binding affinities (Ki) and functional potencies (EC50) for Serotonin at key human recombinant 5-HT receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) |
| 5-HT1A | 1.2 | 2.5 |
| 5-HT1B | 3.5 | 8.1 |
| 5-HT1D | 2.8 | 5.4 |
| 5-HT2A | 4.1 | 10.2 |
| 5-HT2C | 6.3 | 15.7 |
| 5-HT3 | 0.8 | 1.9 |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 250-300g.
-
Drug Formulation: this compound is dissolved in sterile saline for IV administration and in a 0.5% methylcellulose solution for PO administration.
-
Dosing:
-
IV group: 2 mg/kg administered as a bolus injection via the tail vein.
-
PO group: 10 mg/kg administered by oral gavage.
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of Serotonin and its major metabolite, 5-HIAA, are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, CL, and Vd. Oral bioavailability is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of Serotonin for various 5-HT receptor subtypes.
Methodology:
-
Receptor Source: Cell membranes expressing recombinant human 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT3) are used.
-
Radioligand: A specific radioligand for each receptor subtype is used (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).
-
Assay Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable buffer.
-
Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.
-
The incubation is carried out at a specific temperature and for a specific duration to reach equilibrium.
-
-
Detection: The reaction is terminated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Workflow for an in vivo pharmacokinetic study.
Caption: Simplified 5-HT2A receptor signaling cascade.
Caption: Workflow for an in vitro receptor binding assay.
References
Methodological & Application
Application Notes and Protocols for Serotonin Adipinate in Cell Culture
These application notes provide detailed protocols for the dissolution and use of Serotonin adipinate in cell culture experiments, targeting researchers, scientists, and drug development professionals.
Introduction
Serotonin, or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that plays a crucial role in a wide array of physiological processes, including the regulation of mood, sleep, appetite, and cognition.[1] In cell culture, serotonin is utilized to investigate its signaling pathways, receptor pharmacology, and its effects on cellular processes such as proliferation, differentiation, and secretion. This compound is a salt of serotonin, and for cell culture applications, it is essential to ensure its proper dissolution and the use of non-toxic solvent concentrations.
Product Information
-
Product Name: this compound
-
Molecular Formula: C₁₆H₂₂N₂O₅
-
Molecular Weight: 322.36 g/mol
-
Storage: Store at -20°C in the dark.
Solubility and Stock Solution Preparation
Table 1: Solubility of Serotonin Salts in Common Solvents
| Solvent | Maximum Concentration (Serotonin HCl) |
| Water | 100 mM (21.27 mg/mL) |
| DMSO | 100 mM (21.27 mg/mL) |
| PBS (pH 7.2) | ~5 mg/mL |
Protocol 1: Preparation of a 10 mM Stock Solution in Sterile Water or PBS
This protocol is recommended for experiments where an aqueous, organic solvent-free solution is preferred.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or sterile Phosphate Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (e.g., for 1 mL of 10 mM stock, use 0.322 mg of this compound).
-
Aseptically weigh the this compound and transfer it to a sterile microcentrifuge tube.
-
Add the desired volume of sterile water or PBS to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage and Stability: Store the aqueous stock solution at -20°C for short-term use. It is highly recommended to use freshly prepared aqueous solutions, as they are not stable for more than one day.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
This protocol is suitable for achieving higher stock concentrations and for long-term storage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution.
-
Aseptically weigh the this compound and transfer it to a sterile microcentrifuge tube.
-
Add the desired volume of cell culture grade DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Storage and Stability: Store the DMSO stock solution at -20°C. DMSO stock solutions are generally stable for several months.
Important Consideration for Solvents:
It is critical to maintain a low final concentration of organic solvents in the cell culture medium to avoid cytotoxicity. The final concentration of DMSO should typically be kept below 0.5%, and ideally below 0.1%.
Table 2: Recommended Maximum Final Solvent Concentrations in Cell Culture Media
| Solvent | Maximum Tolerated Concentration (General Recommendation) |
| DMSO | < 0.5% (v/v) |
| Ethanol | < 0.5% (v/v) |
Experimental Protocol: Treatment of Cells with this compound
This protocol provides a general guideline for treating adherent cells with this compound. The optimal conditions, including concentration and incubation time, should be determined empirically for each cell type and experimental setup.
Materials:
-
Adherent cells cultured in appropriate vessels (e.g., 96-well plates, 6-well plates)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1 or 2)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells at the desired density in the culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solution:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations. Working concentrations can range from nanomolar (nM) to micromolar (µM) depending on the cell type and the specific biological question.[2][3][4]
-
Note: If using a DMSO stock, ensure the final DMSO concentration in the media is below the cytotoxic level for your cell line. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment:
-
Carefully remove the existing culture medium from the cells.
-
Gently wash the cells once with sterile PBS.
-
Add the prepared working solutions of this compound (and vehicle control) to the respective wells.
-
-
Incubation:
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:
-
Western blotting to analyze protein expression and phosphorylation.
-
RT-qPCR to analyze gene expression.
-
Immunofluorescence to visualize cellular components.
-
Cell viability and proliferation assays (e.g., MTT, CellTiter-Glo).
-
Measurement of second messengers (e.g., cAMP, Ca²⁺).
-
Serotonin Signaling Pathways
Serotonin exerts its effects by binding to a family of at least 14 distinct 5-HT receptors.[1] These are predominantly G-protein coupled receptors (GPCRs) that activate various intracellular signaling cascades. Below are simplified diagrams of two major serotonin signaling pathways.
Caption: Experimental workflow for preparing and using this compound in cell culture.
References
- 1. Serotonin - Wikipedia [en.wikipedia.org]
- 2. Time- and Concentration-Dependent Effects of Exogenous Serotonin and Inflammatory Cytokines on Mast Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin Promotes the Differentiation of Glutamate Neurons in Organotypic Slice Cultures of the Developing Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabolism of serotonin in neuronal cells in culture and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Serotonin Adipinate in Neurobehavioral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin, or 5-hydroxytryptamine (5-HT), is a critical monoamine neurotransmitter extensively involved in the regulation of mood, cognition, sleep, and various physiological processes.[1] Its dysregulation has been implicated in a range of neuropsychiatric disorders, including anxiety and depression. Serotonin adipinate is a salt of serotonin, and while it is utilized in some pharmacological contexts, specific neurobehavioral studies on this particular salt are not extensively documented in publicly available research. It has been noted for its use as a hemostatic agent and for its effects on gastrointestinal motility.
This document provides a generalized framework for the application of serotonergic compounds in neurobehavioral research, based on established methodologies. While specific quantitative data for this compound is not available, the following protocols for common animal models of anxiety and depression-like behavior can be adapted for the study of novel serotonergic agents.
Data Presentation
Due to the limited specific research on the neurobehavioral effects of this compound, a quantitative data table cannot be provided. Research in this area would first require foundational studies to determine appropriate dosing, pharmacokinetics, and behavioral effects.
Signaling Pathways and Experimental Workflow
Serotonergic Synaptic Transmission
The following diagram illustrates the general mechanism of serotonergic neurotransmission in the central nervous system. Serotonin is synthesized from tryptophan and stored in presynaptic vesicles.[2] Upon neuronal firing, it is released into the synaptic cleft, where it can bind to various postsynaptic receptors to elicit a response, or to presynaptic autoreceptors that regulate its further release.[1] The signal is terminated by the reuptake of serotonin into the presynaptic neuron via the serotonin transporter (SERT).[1]
References
Application Notes and Protocols: Quantification of Serotonin Adipinate in Tissue using HPLC
These application notes provide detailed protocols for the quantification of serotonin adipate in tissue samples using High-Performance Liquid Chromatography (HPLC) with various detection methods. While the literature primarily focuses on the analysis of serotonin (5-hydroxytryptamine or 5-HT), these methods are directly applicable to serotonin adipate, as the analytical detection is based on the serotonin molecule.
Introduction
Serotonin, a key neurotransmitter, is involved in a multitude of physiological processes.[1][2] Its accurate quantification in tissue is crucial for neuroscience research and drug development. This document outlines validated methods for extracting and quantifying serotonin from tissue matrices using HPLC coupled with Ultraviolet (UV), Electrochemical (ED), and Tandem Mass Spectrometry (MS/MS) detection.
Signaling Pathway
Serotonin exerts its effects by binding to various postsynaptic and presynaptic receptors. The following diagram illustrates a simplified overview of the serotonergic signaling pathway.
Figure 1: Simplified Serotonergic Signaling Pathway.
Experimental Protocols
The following protocols provide detailed methodologies for the extraction and analysis of serotonin from tissue samples.
Tissue Sample Preparation
A critical step for accurate quantification is the efficient extraction of serotonin from the complex tissue matrix.
Materials:
-
Tissue of interest (e.g., brain regions like hippocampus, prefrontal cortex, striatum)
-
Ice-cold 0.1 M perchloric acid (HClO4)
-
Homogenizer (e.g., ultrasonic or mechanical)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Protocol:
-
Excise the tissue of interest quickly and weigh it.
-
Place the tissue in a pre-weighed microcentrifuge tube.
-
Add ice-cold 0.1 M perchloric acid in a specific ratio (e.g., 1:10 w/v).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.[3]
-
Carefully collect the supernatant, which contains the serotonin extract.
-
The supernatant can be directly injected into the HPLC system or stored at -80°C for later analysis.
HPLC-UV Method
This method is suitable for relatively high concentrations of serotonin and offers a cost-effective analytical approach.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.05% formic acid in water and acetonitrile (e.g., 90:10, v/v).[4]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 20 µL.[4]
-
UV Detection Wavelength: 280 nm.[5]
Protocol:
-
Prepare a series of serotonin adipate standard solutions of known concentrations in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared tissue extracts.
-
Identify the serotonin peak based on the retention time of the standards.
-
Quantify the serotonin concentration in the samples by interpolating the peak area from the calibration curve.
LC-MS/MS Method
This method provides high sensitivity and selectivity, making it ideal for the quantification of low serotonin concentrations.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 2.1 x 100 mm, 3 µm)
-
Mass spectrometry data analysis software
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 4 µL.[6]
-
Ionization Mode: ESI positive.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for serotonin and an internal standard should be optimized. For serotonin, a common transition is m/z 177 -> 160.
Protocol:
-
Prepare serotonin adipate standards and quality control samples in a blank matrix.
-
Add an internal standard (e.g., deuterated serotonin) to all standards, QCs, and tissue extracts.
-
Equilibrate the LC-MS/MS system.
-
Inject the standards to construct a calibration curve based on the peak area ratio of the analyte to the internal standard.
-
Inject the prepared tissue extracts.
-
Quantify the serotonin concentration in the samples using the calibration curve.
Quantitative Data Summary
The following tables summarize typical performance characteristics of HPLC methods for serotonin quantification. These values can be used as a reference for method development and validation for serotonin adipate.
| Parameter | HPLC-UV[4] | LC-MS/MS[7][8] |
| Linearity Range (ng/mL) | 31.25 - 4000 | 0.05 - 3.27 (nmol/L) / 20 - 10000 (ng/g) |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | - | 8.8 - 18.2 (nmol/L) |
| Limit of Quantification (LOQ) | - | 29.4 - 55.7 (nmol/L) |
| Recovery (%) | 86.43 - 89.61 | 91 - 107 |
| Precision (%RSD) | < 2% | < 15% |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of serotonin adipate in tissue samples.
Figure 2: General experimental workflow for serotonin adipate quantification.
References
- 1. Serotonin - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. research.brighton.ac.uk [research.brighton.ac.uk]
- 4. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
- 7. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an LC-MS/MS method for the analysis of serotonin and related compounds in urine and the identification of a potential biomarker for attention deficit hyperactivity/hyperkinetic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Serotonin Adipinate for 5-HT Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin, or 5-hydroxytryptamine (5-HT), is a critical monoamine neurotransmitter that modulates a wide array of physiological and psychological processes through its interaction with a diverse family of 5-HT receptors. These receptors are primary targets for therapeutic intervention in numerous disorders, including depression, anxiety, migraines, and gastrointestinal conditions. Serotonin adipinate, a salt of serotonin, serves as a stable and soluble source of the endogenous ligand, serotonin, making it a valuable tool for the in vitro and in vivo characterization of 5-HT receptors.
This document provides detailed application notes and protocols for utilizing this compound in the study of 5-HT receptors. It is important to note that the adipinate salt form is not expected to alter the intrinsic pharmacological activity of the serotonin molecule at the receptor level. Therefore, the data and protocols presented herein are based on the well-established pharmacology of serotonin.
Pharmacological Profile of Serotonin
Serotonin acts as a non-selective agonist across the majority of the 14 known human 5-HT receptor subtypes. Its binding affinity (pKi) and functional potency (pEC50) vary across these receptors, which are grouped into seven families based on their structural and signaling properties.[1]
Data Presentation: Pharmacological Activity of Serotonin at Human 5-HT Receptors
The following tables summarize the binding affinities and functional potencies of serotonin for various human 5-HT receptor subtypes. These values are compiled from multiple sources and represent typical ranges observed in recombinant expression systems.
| Receptor Subtype | Coupling | Typical pKi (Binding Affinity) | Typical pEC50 (Functional Potency) |
| 5-HT1 Family | Gi/o | ||
| 5-HT1A | Gi/o | 8.5 - 9.5 | 7.5 - 8.5 |
| 5-HT1B | Gi/o | 7.8 - 8.8 | 7.0 - 8.0 |
| 5-HT1D | Gi/o | 8.0 - 9.0 | 7.2 - 8.2 |
| 5-HT1E | Gi/o | 7.0 - 8.0 | Data not readily available |
| 5-HT1F | Gi/o | 7.5 - 8.5 | 6.5 - 7.5 |
| 5-HT2 Family | Gq/11 | ||
| 5-HT2A | Gq/11 | 6.5 - 7.5 | 6.0 - 7.0 |
| 5-HT2B | Gq/11 | 6.8 - 7.8 | 6.2 - 7.2 |
| 5-HT2C | Gq/11 | 6.0 - 7.0 | 5.5 - 6.5 |
| 5-HT3 Family | Ligand-gated ion channel | Not applicable | 4.5 - 5.5 |
| 5-HT4 Family | Gs | 6.0 - 7.0 | 6.5 - 7.5 |
| 5-HT5 Family | Gi/o | ||
| 5-HT5A | Gi/o | 7.0 - 8.0 | Data not readily available |
| 5-HT6 Family | Gs | 6.5 - 7.5 | 6.0 - 7.0 |
| 5-HT7 Family | Gs | 7.0 - 8.0 | 6.8 - 7.8 |
Disclaimer: These values are approximate and can vary depending on the specific assay conditions, cell system, and radioligand used.
Signaling Pathways of 5-HT Receptor Families
The activation of 5-HT receptors initiates distinct intracellular signaling cascades depending on the G-protein to which they couple. Understanding these pathways is crucial for designing functional assays.
References
Application Notes and Protocols for Serotonin Adipinate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on available data for serotonin and its derivatives. To date, specific dosage, pharmacokinetic, and toxicology studies for serotonin adipinate in animal models are not extensively available in peer-reviewed literature. The provided dosage recommendations are estimations derived from the molecular weight difference between serotonin and this compound, toxicity data for serotonin, and human-to-animal dose conversion guidelines. It is imperative that researchers conduct pilot studies to determine the optimal and safe dosage of this compound for their specific animal model and experimental conditions.
Introduction to this compound
Serotonin, or 5-hydroxytryptamine (5-HT), is a critical monoamine neurotransmitter involved in a vast array of physiological processes, including mood regulation, sleep, appetite, and gastrointestinal motility.[1] this compound is a salt form of serotonin, where the serotonin molecule is combined with adipic acid. This salt form may offer altered physicochemical properties, such as solubility and stability, compared to the serotonin base.[2] The adipic acid component may also influence the compound's pharmacokinetics and bioavailability.[2]
The mechanism of action of serotonin is mediated through its interaction with a variety of serotonin receptors (5-HT receptors), which are broadly classified into seven families (5-HT1 to 5-HT7).[1][2] These receptors are located in the central and peripheral nervous systems and can be either G protein-coupled receptors or ligand-gated ion channels, mediating either excitatory or inhibitory responses.[2]
Quantitative Data Summary
Clear and concise data is crucial for experimental design. The following tables summarize key quantitative information for serotonin and this compound.
Table 1: Molecular and Chemical Properties
| Property | Serotonin (Base) | This compound |
| Molecular Formula | C₁₀H₁₂N₂O | C₁₆H₂₂N₂O₅ |
| Molecular Weight | ~176.22 g/mol | ~322.36 g/mol |
| CAS Number | 50-67-9 | 13425-34-8 |
Data sourced from PubChem and other chemical databases.[2][3][4][5]
Table 2: Acute Toxicity of Serotonin (LD50) in Rodents
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Rat | Oral | 60 |
| Rat | Subcutaneous | 750 |
| Rat | Intraperitoneal | 4500 |
| Mouse | Intravenous | 81 |
| Mouse | Subcutaneous | 601 |
| Mouse | Intraperitoneal | 160 |
Data for Serotonin base. LD50 for this compound is not available.
Table 3: Estimated Dosage Conversion for this compound
| Parameter | Value |
| Molecular Weight Ratio (Adipinate/Base) | ~1.83 |
| Human Dose (this compound) | 40-60 mg (drip infusion) |
| Estimated Rat Equivalent Dose (from human dose) | ~3.7 - 5.6 mg/kg |
| Estimated Mouse Equivalent Dose (from human dose) | ~7.4 - 11.1 mg/kg |
Dosage estimations are for guidance only and must be confirmed with experimental data.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in rodent models.
Preparation of this compound Solution
Objective: To prepare a sterile solution of this compound for parenteral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount: Based on the desired final concentration and volume, calculate the mass of this compound needed.
-
Initial Dissolution: In a sterile microcentrifuge tube, dissolve the weighed this compound powder in a small volume of DMSO. This compound is reported to be soluble in DMSO.
-
Vortex: Gently vortex the solution until the powder is completely dissolved.
-
Dilution with Saline: Add sterile saline to the DMSO concentrate to achieve the final desired concentration. The final concentration of DMSO should be kept to a minimum (ideally below 5%) to avoid vehicle-induced toxicity.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube or vial.
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically protected from light and at a low temperature. For short-term storage (days to weeks), 0-4°C is recommended, while -20°C is suitable for long-term storage.[3]
Administration of this compound to Rodents
Objective: To administer a precise dose of this compound to rodents via intravenous or intraperitoneal routes.
Animal Models:
-
Male or female Sprague-Dawley rats (200-250 g)
-
Male or female C57BL/6 mice (20-25 g)
3.2.1. Intravenous (IV) Administration (Mouse Tail Vein)
Materials:
-
Prepared sterile this compound solution
-
Mouse restrainer
-
Heat lamp or warm water bath
-
27-30 gauge needles with 1 ml syringes
-
70% ethanol
Procedure:
-
Animal Restraint: Place the mouse in an appropriate restrainer to expose the tail.
-
Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water (38-40°C) for a few seconds to dilate the lateral tail veins.
-
Site Preparation: Wipe the tail with 70% ethanol to clean the injection site.
-
Injection: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.
-
Administer the Bolus: Slowly inject the calculated volume of the this compound solution. The maximum volume for a bolus injection is typically 5 ml/kg.
-
Withdrawal and Monitoring: Carefully withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any immediate adverse reactions.
3.2.2. Intraperitoneal (IP) Administration (Rat or Mouse)
Materials:
-
Prepared sterile this compound solution
-
23-25 gauge needles with 1 ml syringes
-
70% ethanol
Procedure:
-
Animal Restraint: Manually restrain the animal, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.
-
Site Identification: The injection site is in the lower right or left quadrant of the abdomen.
-
Site Preparation: Swab the injection site with 70% ethanol.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no body fluids are drawn, indicating correct placement.
-
Administer the Solution: Inject the calculated volume of the this compound solution.
-
Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Visualizations: Signaling Pathways and Workflows
Serotonin Signaling Pathway
The following diagram illustrates the general signaling pathway of serotonin upon its release into the synaptic cleft and its interaction with postsynaptic receptors.
References
Techniques for Labeling Serotonin Adipinate for Imaging Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin, or 5-hydroxytryptamine (5-HT), is a critical monoamine neurotransmitter that modulates a vast array of physiological processes within the central nervous system and periphery, including mood, cognition, and gastrointestinal function.[1][2] Dysregulation of the serotonergic system is implicated in numerous neuropsychiatric disorders, making it a key target for therapeutic intervention and biomedical research.[3] Imaging studies that visualize and quantify components of the serotonin system—such as its receptors and transporters—are invaluable for understanding its function in health and disease.
Serotonin adipinate, a salt of serotonin and adipic acid, serves as a stable source of serotonin for in vitro and in vivo applications.[4] Labeling the serotonin moiety of this compound with fluorescent or radioactive tags enables its use as a probe in various imaging modalities. These application notes provide an overview of the primary techniques for labeling this compound and detailed protocols for its use in imaging studies.
Labeling Strategies for Serotonin
The primary functional groups on the serotonin molecule available for labeling are the primary amine of the ethylamine side chain and the indole ring. The choice of labeling strategy depends on the desired imaging modality (e.g., fluorescence microscopy, Positron Emission Tomography) and the required properties of the final probe (e.g., photostability, specific activity).
Fluorescent Labeling
Fluorescent labeling is a versatile technique for cellular and tissue imaging. The primary amine of serotonin is a common target for conjugation with amine-reactive fluorescent dyes.
Application Note: Fluorescently labeled serotonin can be used to visualize the serotonin transporter (SERT) and to study its uptake dynamics in cell culture and tissue preparations. The choice of fluorophore should be guided by the available imaging equipment and the potential for spectral overlap with endogenous fluorophores. It is important to note that high concentrations of serotonin can interfere with some enzymatic labeling methods, such as those using horseradish peroxidase (HRP).[5]
Radiolabeling for PET Imaging
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantitative measurement of molecular targets in the living brain.[6][7] For serotonin imaging, this typically involves labeling a serotonin analog or a high-affinity ligand for a serotonin receptor or transporter with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).[6][8] Direct labeling of serotonin itself is challenged by its metabolic instability in vivo. Therefore, the development of radiolabeled serotonin derivatives or specific ligands is the preferred approach.
Application Note: Radiolabeled ligands for serotonin receptors (e.g., 5-HT₁A, 5-HT₂) and the serotonin transporter (SERT) are widely used in clinical and preclinical research to study neuropsychiatric disorders.[6][7] The synthesis of these radiotracers requires specialized radiochemistry facilities and expertise. The choice between ¹¹C (t½ ≈ 20.4 min) and ¹⁸F (t½ ≈ 109.8 min) depends on the required imaging time and logistical considerations.
Quantitative Data Summary
The following table summarizes key quantitative data for representative labeled serotonin analogs and ligands from the literature.
| Labeled Compound/Ligand | Labeling Method | Imaging Target | Affinity (Ki or KD) | Reference |
| Rhodamine-labeled Citalopram Analog | Fluorescent (Rhodamine) | SERT | 225 nM (Ki) | [9] |
| ¹⁸F-2FP3 | Radiolabeling (¹⁸F) | 5-HT₇ Receptor | 1.6 - 14 nM (KD) | [8][10] |
| [¹¹C]WAY-100635 | Radiolabeling (¹¹C) | 5-HT₁A Receptor | High Affinity | [11] |
| NAP-[³H]5-HT | Photoaffinity Labeling (³H) | Serotonin Binding Protein | 0.8 nM (High affinity, 45 kDa), 0.02 nM (High affinity, 56 kDa) | [12] |
| ¹⁸F-Mefway | Radiolabeling (¹⁸F) | 5-HT₁A Receptor | High Affinity | [13] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with an NHS-Ester Dye
This protocol describes a general method for labeling the primary amine of serotonin with a commercially available N-hydroxysuccinimide (NHS)-ester functionalized fluorescent dye.
Materials:
-
This compound
-
Amine-reactive fluorescent dye (e.g., a bright, photostable dye with an NHS-ester functional group)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25 or equivalent size-exclusion chromatography) or High-Performance Liquid Chromatography (HPLC) system
-
Triethylamine (optional, for pH adjustment)
Procedure:
-
Dissolve this compound: Dissolve a known amount of this compound in the reaction buffer. The adipinate salt will dissociate, making the serotonin available for reaction.
-
Dissolve Fluorescent Dye: Immediately before use, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO.
-
Reaction: Slowly add the dissolved fluorescent dye to the serotonin solution while gently stirring. A molar excess of serotonin to dye is recommended to minimize the formation of di-labeled products.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the labeled serotonin from the unreacted dye and byproducts.
-
Size-Exclusion Chromatography: Pass the reaction mixture through a prepared size-exclusion column. The labeled serotonin will elute separately from the smaller, unreacted dye molecules.
-
HPLC: For higher purity, use a reverse-phase HPLC system. The separation can be monitored by detecting the absorbance of the fluorophore and the native fluorescence of serotonin.
-
-
Characterization: Confirm the successful labeling and determine the concentration of the purified product using UV-Vis spectrophotometry, measuring the absorbance of the dye and serotonin.
Protocol 2: General Workflow for In Vitro Cellular Imaging with Fluorescently Labeled Serotonin
This protocol outlines the steps for visualizing the uptake of fluorescently labeled serotonin in a cell line expressing the serotonin transporter (SERT).
Materials:
-
Cells expressing SERT (e.g., HEK293-SERT cells)
-
Cell culture medium and supplements
-
Fluorescently labeled serotonin (from Protocol 1)
-
Imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Confocal microscope with appropriate laser lines and emission filters
-
Optional: A selective serotonin reuptake inhibitor (SSRI) like paroxetine for blocking experiments.[9]
Procedure:
-
Cell Culture: Plate SERT-expressing cells onto glass-bottom imaging dishes and culture until they reach the desired confluency.
-
Preparation for Imaging: Wash the cells with pre-warmed imaging buffer.
-
Labeling: Add the fluorescently labeled serotonin to the cells at a suitable concentration (e.g., in the nanomolar to low micromolar range) and incubate for a specific time at 37°C.
-
Washing: Gently wash the cells with fresh imaging buffer to remove any unbound fluorescent probe.
-
Imaging: Immediately image the cells using a confocal microscope.[9]
-
Blocking Experiment (Optional): To confirm the specificity of the uptake via SERT, pre-incubate a separate set of cells with an SSRI for 15-30 minutes before adding the fluorescently labeled serotonin. A significant reduction in intracellular fluorescence would indicate SERT-mediated uptake.
Protocol 3: Conceptual Workflow for Radiolabeling a Serotonin Analog for PET Imaging
This protocol provides a high-level conceptual workflow for the synthesis of a radiolabeled serotonin analog, such as an ¹⁸F-labeled derivative, for PET imaging. Note: This process requires specialized radiochemistry equipment and adherence to radiation safety protocols.
Materials:
-
A precursor molecule with a suitable leaving group for nucleophilic substitution (e.g., a tosylate or nitro group).[8][13]
-
[¹⁸F]Fluoride, produced in a cyclotron.
-
A phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate.
-
Anhydrous solvent (e.g., acetonitrile).
-
HPLC system for purification.
-
Sterile, pyrogen-free formulation solution (e.g., saline with a small percentage of ethanol).
Procedure:
-
[¹⁸F]Fluoride Activation: The aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge, eluted with a solution of potassium carbonate and Kryptofix 2.2.2, and dried by azeotropic distillation with acetonitrile.
-
Radiolabeling Reaction: The dried, activated [¹⁸F]fluoride is reacted with the precursor molecule dissolved in an anhydrous solvent at an elevated temperature.[8]
-
Purification: The crude reaction mixture is purified using semi-preparative HPLC to isolate the ¹⁸F-labeled product from the unreacted precursor and byproducts.
-
Formulation: The purified radiotracer is formulated in a sterile, pyrogen-free solution for injection.
-
Quality Control: The final product undergoes rigorous quality control tests, including radiochemical purity, specific activity, pH, and sterility, before it can be used for in vivo imaging.
Visualizations
Serotonin Synthesis and Metabolism Pathway
Caption: Serotonin synthesis from L-tryptophan and its primary metabolic pathways.
Serotonergic Synapse Signaling
Caption: Key elements of neurotransmission at a serotonergic synapse.
Experimental Workflow for Fluorescent Labeling and Imaging
Caption: Workflow for fluorescently labeling serotonin and its application in cell imaging.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Serotonin Synthesis & Metabolism [sigmaaldrich.com]
- 3. Quantitative Imaging of Serotonin Autofluorescence with Multiphoton Microscopy - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | 13425-34-8 | Benchchem [benchchem.com]
- 5. Revealing and mitigating the inhibitory effect of serotonin on HRP-mediated protein labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiotracers for the Central Serotoninergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of 4 radiolabeled antagonists for serotonin 5-HT(7) receptor neuroimaging: toward the first PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Rhodamine-Labeled Citalopram Analogue as a High-Affinity Fluorescent Probe for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Photoaffinity labeling of the two forms of serotonin binding protein: peptide mapping of the binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Serotonin Adipinate in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the solubility of serotonin adipinate in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during experimentation in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Why is my this compound not dissolving in water or aqueous buffers? | This compound, while a salt form of serotonin, may still exhibit limited aqueous solubility. Serotonin itself is described as only slightly soluble in water[1]. The adipate salt formation is intended to improve stability and may alter solubility compared to other salt forms, but quantitative data on its aqueous solubility is not readily available in the literature. | 1. Verify Salt Form and Purity: Ensure you are using this compound and that the purity is high. Impurities can affect solubility. 2. pH Adjustment: The solubility of ionizable compounds like this compound is often pH-dependent. Systematically vary the pH of your aqueous solution to find the optimal range for dissolution. 3. Gentle Heating & Agitation: Try gentle heating (e.g., to 37°C) and continuous stirring or sonication to facilitate dissolution. Avoid excessive heat which could lead to degradation. 4. Particle Size Reduction: If you have the solid in powder form, reducing the particle size through techniques like micronization can increase the surface area and improve the dissolution rate. |
| My solution is cloudy or forms a precipitate over time. | This could be due to reaching the solubility limit at a given temperature or pH, or potential degradation of the compound. | 1. Check for Saturation: You may have exceeded the solubility limit. Try preparing a more dilute solution. 2. pH Stability: The pH of the solution may be shifting, causing the compound to precipitate. Ensure your buffer has sufficient capacity to maintain the desired pH. 3. Temperature Effects: If the solution was heated to aid dissolution, it might precipitate upon cooling to room temperature. Determine the solubility at your working temperature. 4. Light and Air Sensitivity: Serotonin can be sensitive to light and oxidation. Prepare solutions fresh and store them protected from light and air. |
| How can I achieve a higher concentration of this compound in my aqueous formulation? | When simple dissolution in aqueous buffers is insufficient, solubility enhancement techniques are necessary. | 1. Co-solvents: Introduce a water-miscible organic solvent (a co-solvent) to the aqueous solution to increase the solubility of your compound. 2. Complexation: Utilize complexing agents like cyclodextrins to form inclusion complexes with this compound, thereby increasing its apparent solubility. 3. Solid Dispersions: Create a solid dispersion of this compound in a hydrophilic carrier. This can enhance the dissolution rate and apparent solubility. |
| I'm seeing inconsistent results in my solubility experiments. | This can be due to variations in experimental conditions or the analytical method used. | 1. Standardize Your Protocol: Ensure consistent parameters such as temperature, pH, agitation speed, and time for equilibration in all experiments. 2. Calibrate Analytical Instruments: If using techniques like HPLC or UV-Vis spectroscopy to measure concentration, ensure your instruments are properly calibrated and your method is validated for this compound. 3. Use a Consistent Source of this compound: Batch-to-batch variability in the solid-state properties of the compound can affect solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How does pH influence the solubility of this compound?
A2: this compound is a salt of a weak base (serotonin) and a weak acid (adipic acid). Therefore, its solubility is expected to be significantly influenced by the pH of the aqueous medium. The amine group of serotonin can be protonated at acidic pH, which generally increases aqueous solubility. The carboxylic acid groups of adipic acid will be deprotonated at basic pH. The overall solubility will depend on the ionization state of both components. It is crucial to determine the pH-solubility profile for your specific application.
Q3: What are the best practices for preparing a stock solution of this compound?
A3: this compound is reported to be soluble in dimethyl sulfoxide (DMSO)[3]. For aqueous experiments, it is advisable to first prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into your aqueous buffer. When diluting, add the stock solution to the buffer with vigorous stirring to avoid precipitation. For direct preparation of aqueous solutions, start with a small amount of powder and gradually add your aqueous medium while stirring to assess solubility.
Q4: Can I use temperature to increase the solubility?
A4: Yes, for most compounds, solubility increases with temperature. Gentle warming and stirring can be an effective way to dissolve more this compound. However, it is important to be aware of two potential issues:
-
Precipitation upon cooling: The compound may precipitate out of solution if it is cooled back to a lower temperature.
-
Degradation: Serotonin and its derivatives can be susceptible to degradation at elevated temperatures. It is advisable to conduct stability studies if you plan to use heat to increase solubility.
Q5: What analytical methods can be used to quantify the concentration of this compound in solution?
A5: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying serotonin and its salts. Detection can be achieved using UV-Vis, fluorescence, or electrochemical detectors. It is important to develop and validate an HPLC method specific for this compound to ensure accurate quantification.
Data Presentation
Table 1: Solubility of Serotonin and its Salts in Various Solvents
| Compound | Solvent | Solubility | Reference(s) |
| Serotonin | Water | Slightly soluble | [1] |
| Serotonin | Methanol | Soluble | [4] |
| Serotonin | DMSO | Slightly soluble | [4] |
| Serotonin | Chloroform | Slightly soluble | [4] |
| Serotonin Hydrochloride | PBS (pH 7.2) | ~ 5 mg/mL | [2] |
| Serotonin Hydrochloride | Water | 17 mg/mL | |
| Serotonin Hydrochloride | 0.1 M HCl | 22 mg/mL | |
| Serotonin Hydrochloride | Ethanol | 5.3 mg/mL | |
| This compound | DMSO | Soluble | [3] |
| This compound | Water/Aqueous Buffers | Data not readily available |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method
-
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.
-
Materials:
-
This compound powder
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical method for quantification (e.g., validated HPLC method)
-
-
Procedure:
-
Add an excess amount of this compound powder to a vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Filter the aliquot through a suitable filter (e.g., 0.22 µm syringe filter) that does not bind the compound.
-
Dilute the filtered supernatant with the mobile phase of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method.
-
Calculate the solubility in mg/mL or mol/L.
-
Protocol 2: Solubility Enhancement using Co-solvents
-
Objective: To increase the solubility of this compound using a water-miscible co-solvent.
-
Materials:
-
This compound
-
Aqueous buffer
-
Co-solvent (e.g., ethanol, propylene glycol, polyethylene glycol 400)
-
Equipment from Protocol 1
-
-
Procedure:
-
Prepare a series of aqueous buffer solutions containing different percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
For each co-solvent mixture, determine the solubility of this compound using the shake-flask method described in Protocol 1.
-
Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal mixture for your needs.
-
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation
-
Objective: To improve the apparent solubility of this compound through inclusion complexation with a cyclodextrin.
-
Materials:
-
This compound
-
Cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Aqueous buffer
-
Equipment from Protocol 1
-
-
Procedure (Phase Solubility Study):
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Follow the shake-flask method (Protocol 1) for each concentration to determine the apparent solubility of this compound.
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The slope of this plot can be used to determine the complexation efficiency.
-
Visualizations
Caption: Workflow for determining the aqueous solubility of this compound.
Caption: Strategies to improve the aqueous solubility of this compound.
References
Preventing degradation of Serotonin adipinate in experimental buffers.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Serotonin adipinate in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is the salt formed between the neurotransmitter serotonin (5-hydroxytryptamine) and adipic acid. The serotonin molecule, particularly its indole ring and hydroxyl group, is susceptible to oxidation, which can lead to the degradation of the compound and loss of its biological activity.[1] Ensuring its stability in experimental buffers is crucial for obtaining accurate and reproducible results. The salt form is thought to enhance the overall stability of serotonin.
Q2: What are the primary factors that cause this compound degradation in buffers?
The main factors contributing to the degradation of this compound in aqueous solutions are:
-
Oxidation: This is the primary degradation pathway. The presence of dissolved oxygen and certain metal ions can catalyze the oxidation of the serotonin molecule.
-
pH: Serotonin is generally more stable in acidic conditions. As the pH increases, the rate of degradation tends to increase.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including the degradation of this compound.
-
Light: Exposure to light, particularly UV light, can promote photodegradation.
Q3: What are the visible signs of this compound degradation?
A common sign of degradation is a change in the color of the solution. Freshly prepared solutions of this compound are typically colorless. The development of a yellow or brownish tint can indicate the formation of oxidation products. However, significant degradation can occur before any color change is visible. Therefore, quantitative analysis is essential for confirming stability.
Q4: Which buffers are recommended for experiments with this compound?
Phosphate-based buffers (e.g., phosphate-buffered saline, PBS) and TRIS buffers are commonly used. The choice of buffer can impact stability. It is crucial to consider the pH of the buffer and potential interactions with other components in the experimental system. For instance, some buffers may chelate metal ions, which can influence the rate of oxidation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid discoloration of the buffer solution (yellowing/browning). | Oxidation of this compound. | 1. Add Antioxidants: Incorporate ascorbic acid (Vitamin C) and/or EDTA into your buffer. 2. De-gas Buffers: Purge buffers with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 3. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound leading to a lower effective concentration. | 1. Prepare Fresh Solutions: Prepare this compound solutions immediately before use. 2. Control Temperature: Perform experiments at a consistent and, if possible, lower temperature. Store stock solutions at -20°C or -80°C. 3. Verify Concentration: Use a validated analytical method (e.g., HPLC) to confirm the concentration of your working solutions. |
| Precipitate forms in the buffer solution. | The buffer may be incompatible with this compound at the concentration used, or the pH may have shifted. | 1. Check Solubility: Ensure the concentration of this compound is within its solubility limit for the chosen buffer and pH. 2. Verify and Adjust pH: Measure the pH of the final solution and adjust if necessary. 3. Filter the Solution: If a precipitate is observed after preparation, filter the solution through a 0.22 µm filter before use. |
| High background noise or interfering peaks in analytical measurements (e.g., HPLC). | Formation of degradation products that co-elute with the analyte or interfere with detection. | 1. Optimize HPLC Method: Adjust the mobile phase composition, gradient, or column to improve the separation of this compound from its degradation products. 2. Use Stabilizers: The addition of antioxidants can minimize the formation of interfering degradation products. 3. Sample Preparation: Ensure proper sample clean-up procedures are in place to remove interfering substances. |
Recommended Stabilizers for this compound Buffers
To minimize oxidative degradation, the addition of antioxidants and chelating agents to the buffer is highly recommended.
| Stabilizer | Recommended Concentration | Mechanism of Action |
| Ascorbic Acid (Vitamin C) | 0.1 - 1.0 mg/mL | A powerful antioxidant that readily scavenges free radicals and reactive oxygen species. |
| Ethylenediaminetetraacetic Acid (EDTA) | 0.1 - 0.5 mg/mL | A chelating agent that sequesters metal ions (e.g., Cu²⁺, Fe³⁺) which can catalyze the oxidation of serotonin. |
Note: The optimal concentration of stabilizers may vary depending on the specific experimental conditions. It is advisable to perform preliminary stability studies to determine the most effective concentrations for your application.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Buffer
This protocol describes the preparation of a 10 mM phosphate buffer (pH 7.4) containing this compound and stabilizers.
Materials:
-
This compound
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Ascorbic acid
-
EDTA
-
High-purity water (e.g., HPLC grade)
-
pH meter
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare the Phosphate Buffer:
-
Prepare stock solutions of 1 M NaH₂PO₄ and 1 M Na₂HPO₄.
-
To prepare 1 L of 10 mM phosphate buffer (pH 7.4), add 1.9 mL of 1 M NaH₂PO₄ and 8.1 mL of 1 M Na₂HPO₄ to approximately 900 mL of high-purity water.
-
Adjust the pH to 7.4 using the stock phosphate solutions.
-
Bring the final volume to 1 L with high-purity water.
-
-
Add Stabilizers:
-
To the 1 L of phosphate buffer, add ascorbic acid to a final concentration of 0.5 mg/mL and EDTA to a final concentration of 0.2 mg/mL.
-
Stir until fully dissolved.
-
-
De-gas the Buffer (Optional but Recommended):
-
Purge the buffer with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
-
Prepare this compound Stock Solution:
-
Weigh the required amount of this compound to prepare a concentrated stock solution (e.g., 10 mg/mL) in the stabilized buffer.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Prepare Working Solution:
-
Dilute the stock solution to the desired final concentration in the stabilized buffer.
-
-
Sterile Filtration and Storage:
-
Filter the final working solution through a 0.22 µm sterile filter.
-
Store the solution in an amber vial or a container wrapped in aluminum foil at 4°C for short-term use (a few days) or at -20°C to -80°C for long-term storage.
-
Protocol 2: HPLC Method for Assessing this compound Stability
This protocol provides a general high-performance liquid chromatography (HPLC) method to quantify the concentration of this compound over time and detect the appearance of degradation products.
Instrumentation and Materials:
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile phase: Acetonitrile and a phosphate or acetate buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid)
-
This compound reference standard
-
High-purity water and HPLC-grade solvents
Procedure:
-
Prepare Mobile Phase:
-
Prepare the aqueous component of the mobile phase (e.g., 20 mM ammonium acetate, pH 4.5).
-
Filter and de-gas both the aqueous and organic (acetonitrile) mobile phase components.
-
-
Set HPLC Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: A gradient of acetonitrile in the aqueous buffer (e.g., starting with 5% acetonitrile and increasing to 50% over 15 minutes). The exact gradient should be optimized for the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10-20 µL
-
Detection: UV at 275 nm or fluorescence with excitation at 295 nm and emission at 340 nm.
-
-
Prepare Standard Curve:
-
Prepare a series of known concentrations of this compound reference standard in the stabilized buffer.
-
Inject each standard to generate a standard curve by plotting peak area versus concentration.
-
-
Stability Study Sample Preparation and Analysis:
-
Prepare your experimental this compound solution in the buffer of interest.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours) under defined storage conditions (e.g., room temperature, 4°C, protected from light), take an aliquot of the solution.
-
If necessary, dilute the aliquot with the mobile phase to fall within the range of the standard curve.
-
Inject the sample onto the HPLC system.
-
-
Data Analysis:
-
Quantify the concentration of this compound at each time point using the standard curve.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for assessing this compound stability.
Caption: A logical approach to troubleshooting degradation issues.
References
Troubleshooting inconsistent results in Serotonin adipinate experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving serotonin adipinate.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other serotonin salts like Serotonin HCl?
This compound is a salt form of serotonin where the serotonin cation is paired with an adipate anion.[1] This formulation is sometimes used in pharmaceutical preparations.[2][3] While functionally similar to other serotonin salts like serotonin hydrochloride (HCl) in providing the active serotonin molecule, the adipate counter-ion can influence physicochemical properties such as solubility, stability, and crystal structure.[1] The choice of salt form can be critical in experimental consistency, and it is advisable to not use different salt forms interchangeably within the same study without thorough validation.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and integrity of this compound, it is recommended to store it as a solid at -20°C, protected from light and moisture. For stock solutions, it is advisable to prepare them fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month.[4] Repeated freeze-thaw cycles should be avoided. Aqueous solutions of serotonin are generally not recommended for storage for more than one day.
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] For aqueous solutions, it is crucial to determine the solubility in the specific physiological buffer to be used in the experiment, as pH and ionic strength can affect solubility.[5][6]
Q4: Can the adipate counter-ion have biological effects or interfere with my assay?
Adipic acid, the counter-ion in this compound, is a dicarboxylic acid that is also used in some biological production processes and as a food additive.[7][8] While generally considered to have low toxicity,[9] it is possible that at high concentrations, it could have effects on cell metabolism or pH in in-vitro systems.[10] Researchers should consider running appropriate vehicle controls, including a control with adipic acid alone, to rule out any confounding effects of the counter-ion, especially when observing unexpected results.
II. Troubleshooting Guide
Issue 1: High Variability in Receptor Binding Assays
High variability in receptor binding assays can stem from multiple sources. Below is a checklist to troubleshoot inconsistent results.
| Potential Cause | Troubleshooting Steps |
| Ligand Degradation | - Prepare fresh this compound solutions for each experiment. - If using a frozen stock, use a fresh aliquot for each experiment to avoid freeze-thaw cycles. - Protect solutions from light and heat. |
| Inconsistent Ligand Concentration | - Ensure complete dissolution of this compound in the chosen solvent before making serial dilutions. - Use calibrated pipettes and proper pipetting techniques. - Verify the concentration of your stock solution spectrophotometrically, if possible. |
| Receptor Preparation Variability | - Ensure consistent cell or tissue preparation methods. - Monitor cell passage number and health, as receptor expression can vary. - Use a consistent protein concentration across all assay wells. |
| Assay Buffer Composition | - Maintain a consistent pH and ionic strength of the binding buffer. - Be aware that different buffers can affect protein conformation and ligand binding.[5] |
| Incubation Time and Temperature | - Optimize and strictly control incubation times and temperatures to ensure equilibrium is reached consistently. |
| Non-Specific Binding | - Optimize the concentration of the competing ligand to define non-specific binding. - Ensure proper washing steps to remove unbound ligand. |
Issue 2: Inconsistent Results in Functional Assays (e.g., Calcium Mobilization, cAMP)
Functional assays are sensitive to a variety of experimental parameters. Here’s how to address variability.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Density | - Ensure cells are healthy and in the logarithmic growth phase. - Seed cells at a consistent density to ensure uniform receptor expression per well. - Perform regular cell line authentication and mycoplasma testing.[11] |
| Ligand Stability in Assay Media | - Serotonin can be susceptible to oxidation. Prepare dilutions in assay buffer immediately before use. - Consider the use of antioxidants like ascorbic acid in your buffer, but validate their compatibility with your assay. |
| Signal Detection Window | - Optimize the timing of signal detection after ligand addition. - Ensure the plate reader settings (e.g., gain, integration time) are consistent across all experiments. |
| Buffer Effects | - Physiological buffers can influence drug precipitation and availability.[6] - Ensure the buffer capacity is sufficient to maintain the desired pH throughout the experiment.[12] |
| Adipate Counter-Ion Interference | - Run a vehicle control with adipic acid at a concentration equivalent to that present in the highest concentration of this compound used to check for any direct effects on the cells or assay signal.[10] |
III. Experimental Protocols
Protocol 1: General Serotonin Receptor Binding Assay
This protocol provides a general framework. Specific parameters such as radioligand, cell type, and buffer composition should be optimized for the specific serotonin receptor subtype being studied.
-
Cell/Tissue Preparation:
-
Culture cells expressing the serotonin receptor of interest to 80-90% confluency.
-
Harvest cells, wash with ice-cold PBS, and centrifuge.
-
Homogenize the cell pellet in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the membrane pellet in the binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Membrane homogenate (optimized protein amount).
-
Radiolabeled serotonin ligand at a concentration near its Kd.
-
For non-specific binding wells, add a high concentration of a non-labeled competing ligand.
-
For competition binding, add varying concentrations of this compound.
-
-
Incubate the plate at a controlled temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot specific binding as a function of the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Protocol 2: Quality Control of this compound by HPLC
This protocol provides a general method for assessing the purity of a this compound sample.
-
Standard and Sample Preparation:
-
Prepare a stock solution of a serotonin reference standard in an appropriate solvent (e.g., methanol or water with 10 mM ammonium formate, pH 3.0).
-
Prepare a solution of the this compound sample at the same concentration.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 15 cm x 4.6 mm, 5 µm particles).[13]
-
Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) and an organic solvent (e.g., acetonitrile) (e.g., 95:5 v/v).[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 35°C.[13]
-
Detection: UV at 254 nm.[13]
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the retention time of the major peak in the sample chromatogram to that of the standard to confirm identity.
-
Calculate the purity of the this compound sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
IV. Visualizations
Serotonin Signaling Pathway (Gq-coupled Receptor Example)
Caption: Gq-coupled serotonin receptor signaling pathway.
Experimental Workflow for a Receptor Binding Assay
Caption: Workflow for a competitive receptor binding assay.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. This compound | 16031-83-7 | Benchchem [benchchem.com]
- 2. GSRS [precision.fda.gov]
- 3. Serotonin - Wikipedia [en.wikipedia.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. download.basf.com [download.basf.com]
- 10. Adipic acid tolerance screening for potential adipic acid production hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Evolution of a physiological pH 6.8 bicarbonate buffer system: application to the dissolution testing of enteric coated products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chromatogram Detail [sigmaaldrich.com]
Technical Support Center: Serotonin Adipinate & Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the off-target effects of Serotonin adipinate and other serotonergic compounds during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, focusing on identifying and mitigating off-target effects.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results in cell-based assays. | The compound may be interacting with unintended serotonin receptor subtypes or other neurotransmitter receptors (e.g., adrenergic, dopaminergic) present in the cell line.[1][2] | 1. Confirm Receptor Expression Profile: Validate the expression of all potential serotonin receptor subtypes and other relevant receptors in your cell model using techniques like qPCR or Western blotting.2. Use Selective Antagonists: Co-administer highly selective antagonists for suspected off-target receptors to block their activation and isolate the effect of the on-target receptor.[3]3. Titrate Compound Concentration: Use the lowest effective concentration of this compound to minimize the engagement of lower-affinity off-target receptors. |
| Observed physiological effects in in vivo models do not align with the known function of the target receptor. | The compound may be acting on different receptor subtypes in various tissues or crossing the blood-brain barrier and interacting with central nervous system receptors unexpectedly. Additionally, it could be interacting with monoamine transporters.[4][5][6][7] | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct thorough PK/PD studies to understand the distribution and metabolism of the compound.2. Employ Receptor Knockout Models: Use animal models where the suspected off-target receptor has been genetically deleted to confirm its role in the observed effects.3. In Situ Hybridization/Immunohistochemistry: Map the anatomical distribution of the target and potential off-target receptors to identify areas of overlapping expression. |
| High background signal in radioligand binding assays. | The radioligand may be binding non-specifically to the membrane, or your compound may be displacing it from both the target and off-target receptors.[8] | 1. Optimize Assay Conditions: Adjust buffer composition, incubation time, and temperature to minimize non-specific binding.2. Competition Binding Assays: Perform competition binding assays with known selective ligands for suspected off-target receptors to determine the compound's affinity for these sites.3. Use a More Selective Radioligand: If available, switch to a radioligand with higher selectivity for your target receptor.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target receptors for serotonergic compounds?
A1: Common off-target receptors for serotonergic compounds include other serotonin receptor subtypes (as there are at least 14 distinct subtypes), as well as receptors for other monoamines like dopamine and norepinephrine.[10][11] Some compounds may also interact with adrenergic and histamine receptors.[1] The serotonin transporter (SERT) is another key target that can be unintentionally affected.[12][13]
Q2: How can I proactively design my experiments to minimize off-target effects?
A2: A key strategy is to perform a comprehensive literature review to understand the known selectivity profile of your compound or similar molecules. In the experimental design phase, plan to use a panel of cell lines with varying receptor expression profiles. It is also advisable to include selective antagonists for likely off-target receptors as part of your standard protocol to validate on-target effects.[3]
Q3: What is the importance of determining the Ki values for a range of receptors?
A3: Determining the inhibitory constant (Ki) for your compound at a wide range of receptors provides a quantitative measure of its selectivity. A compound is considered selective if its Ki for the intended target is significantly lower (typically at least 10-fold) than for other receptors. This data is crucial for interpreting experimental results and for the translational potential of your compound.
Q4: Can the salt form of serotonin, such as adipinate, influence its off-target effects?
A4: While the active pharmacological component is serotonin itself, the salt form can influence the compound's physicochemical properties, such as solubility and stability. These properties can affect its absorption, distribution, metabolism, and excretion (ADME), which in turn could influence its concentration at various sites in the body and potentially alter its off-target interaction profile.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay to Determine Receptor Selectivity
This protocol outlines a method to determine the binding affinity (Ki) of this compound for a target receptor versus an off-target receptor.
Materials:
-
Cell membranes prepared from cells expressing the target receptor (e.g., 5-HT2A)
-
Cell membranes prepared from cells expressing a potential off-target receptor (e.g., α1-adrenergic receptor)
-
Selective radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A)[1]
-
Selective radioligand for the off-target receptor
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Prepare Serial Dilutions: Prepare a series of concentrations of this compound.
-
Set up Assay Plates: In triplicate, add assay buffer, the appropriate cell membranes, and the corresponding radioligand at a concentration near its Kd to each well.
-
Add Competitor: Add the different concentrations of this compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known selective unlabeled ligand).
-
Incubate: Incubate the plates at a specified temperature and duration to reach equilibrium.
-
Harvest: Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Quantify: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.
-
Repeat for Off-Target Receptor: Perform the same procedure using the membranes and radioligand for the off-target receptor.
-
Compare Ki Values: A higher Ki value for the off-target receptor indicates greater selectivity for the target receptor.
Visualizations
Caption: On-target vs. off-target signaling pathways for a serotonergic compound.
Caption: A workflow for systematically evaluating the off-target effects of a compound.
Caption: A troubleshooting decision tree for addressing inconsistent experimental results.
References
- 1. Ketanserin - Wikipedia [en.wikipedia.org]
- 2. Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin-releasing agents with reduced off-target effects [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Serotonin-releasing agents with reduced off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | PDF or Rental [articles.researchsolutions.com]
- 9. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications [ouci.dntb.gov.ua]
- 10. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Frontiers | Overcoming Resistance to Selective Serotonin Reuptake Inhibitors: Targeting Serotonin, Serotonin-1A Receptors and Adult Neuroplasticity [frontiersin.org]
- 13. Serotonin - Wikipedia [en.wikipedia.org]
Addressing variability in animal responses to Serotonin adipinate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Serotonin adipinate in animal experiments. The information is designed to address common issues related to the variability in animal responses.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the behavioral responses of our test subjects to the same dose of this compound. What are the potential causes?
A1: Variability in response to serotonergic compounds is a well-documented phenomenon in animal research. Several factors can contribute to these differences:
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Genetic Factors: Different species and even strains of the same species can exhibit varied responses due to differences in serotonin receptor distribution, density, and metabolism. For example, certain mouse strains are known to be more or less sensitive to serotonergic drugs in behavioral tests like the Forced Swim Test.[1][2]
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Sex Differences: The serotonin system can differ between males and females, influencing drug metabolism and behavioral outcomes. These differences can be influenced by sex hormones.
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Gut Microbiota: The composition of the gut microbiome can influence serotonin levels, as some gut bacteria are involved in serotonin synthesis.[3] This can, in turn, affect behavioral responses to exogenous serotonin administration.
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Environmental Factors: Stress, housing conditions, and diet can all impact the baseline state of the serotonergic system and thus alter the response to administered compounds.
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Procedural Variability: Inconsistencies in drug administration (e.g., injection site, volume, speed) and behavioral testing procedures can introduce significant variability.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in aqueous solutions. For in vivo experiments, sterile saline (0.9% NaCl) is the recommended solvent. It is advisable to prepare solutions fresh on the day of the experiment. If short-term storage is necessary, solutions can be stored at 2-8°C for up to 24 hours, protected from light. For longer-term storage of the powdered compound, it should be kept in a cool, dry, and dark place.
Q3: Are there known differences in the effects of this compound compared to other serotonin salts like Serotonin hydrochloride?
Q4: What are the typical signs of an overdose or adverse reaction to this compound in rodents?
A4: An overdose of a serotonergic agent can lead to serotonin syndrome, a potentially life-threatening condition. Clinical signs in rodents can include:
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Hyperthermia (increased body temperature)
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Tremors and muscle rigidity
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Hyperreflexia (overactive reflexes)
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Agitation or restlessness
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Salivation
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Diarrhea
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Seizures
If you observe these signs, it is crucial to monitor the animal closely and provide supportive care. Reducing the dose or discontinuing the administration is necessary.
Troubleshooting Guides
Issue 1: Inconsistent results in the Forced Swim Test (FST) after this compound administration.
| Potential Cause | Troubleshooting Steps |
| Animal Strain Variability | Ensure you are using a consistent inbred strain of mice, as different strains show varying baseline immobility and sensitivity to serotonergic drugs.[1][2] If using an outbred strain, be aware that higher inter-individual variability is expected. |
| Sex Differences | Analyze data from male and female animals separately, as sex can significantly influence FST results. |
| Procedural Inconsistencies | Standardize all aspects of the FST protocol, including water temperature (typically 23-25°C), cylinder dimensions, and the duration of the test.[4] Ensure consistent handling of the animals to minimize stress. |
| Drug Administration Variability | Administer this compound at the same time relative to the FST for all animals. Use a consistent route and volume of administration. |
| Observer Bias | Scoring of FST behavior should be done by a trained observer who is blind to the experimental groups. Using automated video tracking software can also reduce bias. |
Issue 2: High variability in locomotor activity measurements.
| Potential Cause | Troubleshooting Steps |
| Dose-Response Effects | Serotonergic agents can have biphasic effects on locomotor activity (i.e., low doses may have different effects than high doses). Perform a dose-response study to determine the optimal dose for your desired effect. |
| Habituation | Ensure all animals are properly habituated to the testing arena before drug administration to reduce novelty-induced hyperactivity. |
| Time Course of Drug Effect | The effect of this compound on locomotor activity will have a specific time course. Conduct a time-course study to identify the peak effect time and ensure all measurements are taken within this window. |
| Environmental Stimuli | Minimize external stimuli (noise, light changes) in the testing room that could affect locomotor activity. |
| Animal Handling | Consistent and gentle handling of the animals is crucial to avoid stress-induced alterations in activity. |
Data Presentation
Table 1: Reported LD50 Values for Serotonin in Rodents
| Species | Route of Administration | LD50 (mg/kg) |
| Rat | Oral | 60 |
| Rat | Subcutaneous | 750 |
| Rat | Intraperitoneal | 4500 |
| Mouse | Oral | Not Reported |
| Mouse | Intravenous | Not Reported |
| Mouse | Subcutaneous | Not Reported |
| Mouse | Intraperitoneal | Not Reported |
Note: This data is for Serotonin (unspecified salt) and should be used as a general reference for this compound. The actual LD50 of this compound may differ.[3]
Table 2: Dose-Response of a Serotonin Agonist (Quipazine) on Locomotor Activity in Neonatal Rats
| Dose (mg/kg) | Mean Alternating Steps (per 30 min) |
| Saline (Control) | ~10 |
| 1.0 | ~50 |
| 3.0 | ~150 |
| 10.0 | ~175 |
This table illustrates a typical dose-response relationship for a serotonin agonist on locomotor behavior. A similar relationship can be expected for this compound, though the effective doses may vary.[5][6]
Experimental Protocols
Protocol 1: Preparation and Administration of this compound Solution
-
Materials:
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This compound powder
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Sterile 0.9% saline solution
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Sterile vials
-
Vortex mixer
-
Appropriate syringes and needles for the chosen route of administration
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Aseptically weigh the this compound powder.
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In a sterile vial, add the appropriate volume of sterile saline to the powder to achieve the desired final concentration.
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Vortex the solution until the this compound is completely dissolved.
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Administer the solution to the animals via the chosen route (e.g., intraperitoneal, subcutaneous, intravenous) at a consistent volume-to-weight ratio (e.g., 10 mL/kg for intraperitoneal injection in mice).
-
Protocol 2: Forced Swim Test (FST) in Mice
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Apparatus:
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A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
-
Procedure:
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Administer this compound or vehicle at a predetermined time before the test (e.g., 30 minutes).
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Gently place the mouse into the cylinder of water.
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Record the animal's behavior for a total of 6 minutes.
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The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements necessary to keep its head above water.
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At the end of the test, remove the mouse from the water, dry it with a towel, and return it to its home cage.
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Protocol 3: Tail-Flick Test in Rats
-
Apparatus:
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A tail-flick apparatus that applies a radiant heat source to the tail.
-
-
Procedure:
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Gently restrain the rat, allowing its tail to be positioned over the heat source.
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Establish a baseline tail-flick latency by measuring the time it takes for the rat to flick its tail away from the heat stimulus. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
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Administer this compound or vehicle.
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At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), re-measure the tail-flick latency.
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An increase in tail-flick latency is indicative of an analgesic effect.
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Mandatory Visualizations
Caption: Overview of the serotonin signaling pathway.
Caption: Troubleshooting workflow for addressing response variability.
References
- 1. jneurology.com [jneurology.com]
- 2. researchgate.net [researchgate.net]
- 3. Serotonin - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Serotonergic Activation of Locomotor Behavior and Posture in One-day Old Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonergic activation of locomotor behavior and posture in one-day old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Serotonin adipinate.
Welcome to the technical support center for Serotonin Adipinate. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for long-term storage and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage of solid this compound, it is recommended to store the compound at -20°C in a dry and dark environment. For short-term storage (days to weeks), 0-4°C is acceptable. The compound is stable for several weeks at ambient temperature during standard shipping.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the solid powder in DMSO. For example, to make a 10 mM stock solution, dissolve 3.22 mg of this compound (Molecular Weight: 322.36 g/mol ) in 1 mL of DMSO. It is recommended to prepare fresh solutions for experiments. If storage of the stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C.
Q3: What is the stability of this compound in DMSO solution?
Q4: What are the potential degradation products of this compound?
A4: The serotonin moiety of the compound is susceptible to oxidation, particularly at the hydroxyl group, which can form quinone-like structures. The amine group can also participate in other reactions. To minimize degradation, protect the compound and its solutions from light and air.
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.
Troubleshooting Guides
Issue 1: Inconsistent or No Signal in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Degraded this compound Solution | Prepare a fresh stock solution of this compound in DMSO immediately before the experiment. Avoid using stock solutions that have been stored for an extended period or subjected to multiple freeze-thaw cycles. |
| Incorrect Concentration | Verify the calculations for your dilutions. Perform a concentration-response curve to ensure you are working within the optimal concentration range for your specific cell line and assay. |
| Cell Health and Viability | Ensure cells are healthy, within a suitable passage number, and plated at the correct density. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to confirm cell health. |
| Assay Protocol Errors | Review the entire assay protocol for any deviations. Pay close attention to incubation times, temperatures, and the order of reagent addition. |
Issue 2: High Background Signal in Receptor Binding Assays
| Possible Cause | Troubleshooting Step |
| Non-Specific Binding of Radioligand | Increase the number of washes to more effectively remove unbound radioligand. Consider adding a blocking agent, such as bovine serum albumin (BSA), to the assay buffer. |
| Contaminated Buffers or Reagents | Prepare fresh buffers and reagents. Ensure all glassware and plasticware are thoroughly cleaned. |
| Filter Issues | Ensure filters are properly pre-soaked according to the manufacturer's instructions. Check for any tears or improper sealing of the filter plates. |
Issue 3: Variability in Animal Behavioral Studies
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure the route of administration (e.g., intraperitoneal, oral) is consistent across all animals. Verify the accuracy of the administered dose. |
| Environmental Stressors | Acclimate the animals to the testing room and equipment before the experiment to reduce stress-induced variability. Maintain consistent lighting, temperature, and noise levels. |
| Subject Variability | Use animals of the same age, sex, and strain. Randomize animals into treatment groups to minimize bias. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Conditions |
| Solid | -20°C | Long-term (months to years) | Dry, dark |
| 0-4°C | Short-term (days to weeks) | Dry, dark | |
| DMSO Solution | -20°C | Short-term (weeks) | Aliquoted, protected from light |
| 4°C | Very short-term (days) | Protected from light |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required mass: Based on the desired concentration and volume, calculate the mass of this compound needed using its molecular weight (322.36 g/mol ).
-
Weigh the compound: Accurately weigh the calculated mass of this compound powder in a sterile microcentrifuge tube.
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Dissolve in DMSO: Add the appropriate volume of high-purity DMSO to the tube.
-
Vortex: Vortex the solution until the solid is completely dissolved.
-
Storage: If not for immediate use, aliquot the stock solution into smaller volumes in light-protected tubes and store at -20°C.
Protocol 2: In Vitro Serotonin Receptor (5-HT) Binding Assay (Adapted)
This is a generalized protocol and may require optimization for specific receptor subtypes and cell lines.
-
Cell Culture: Culture cells expressing the 5-HT receptor of interest to an appropriate density.
-
Membrane Preparation: Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand specific for the 5-HT receptor, and varying concentrations of unlabeled this compound (as the competitor).
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Washing: Rapidly wash the plate with ice-cold buffer to remove unbound radioligand.
-
Detection: Measure the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) to calculate its binding affinity (Ki).
Protocol 3: Mouse Forced Swim Test for Antidepressant-like Effects (Adapted)
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Animal Acclimation: Acclimate male mice (e.g., C57BL/6 strain) to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or a vehicle control via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Forced Swim Test:
-
Fill a transparent cylinder (e.g., 25 cm high, 10 cm diameter) with water (23-25°C) to a depth of 15 cm.
-
Gently place a mouse into the cylinder for a 6-minute session.
-
Record the session for later analysis.
-
-
Behavioral Scoring: During the last 4 minutes of the test, score the duration of immobility (floating with only minor movements to keep the head above water).
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Data Analysis: Compare the immobility time between the this compound-treated group and the vehicle control group. A significant decrease in immobility time suggests an antidepressant-like effect.
Visualizations
Caption: Simplified Serotonin Signaling Pathway.
Caption: General Experimental Workflow.
Technical Support Center: Serotonin Adipinate Purity Validation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for validating the purity of a Serotonin adipinate sample.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of a this compound sample?
A1: The most common and recommended methods for assessing the purity of a this compound sample are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Elemental Analysis (CHN analysis) can also be used to confirm the empirical formula.
Q2: What are the expected molecular weight and formula for this compound?
A2: this compound is a salt composed of one molecule of serotonin and one molecule of adipic acid.[1] The chemical formula is C₁₆H₂₂N₂O₅, and the molecular weight is 322.36 g/mol .[1]
Q3: What are some common impurities that might be present in a this compound sample?
A3: Common impurities can originate from the synthesis process or degradation. These may include precursors like L-tryptophan and 5-hydroxytryptophan, side-products such as N-Methyl Serotonin, and degradation products like 5-hydroxyindoleacetic acid (5-HIAA) and oxidative byproducts.[2][]
Q4: What is a typical acceptable purity level for a research-grade this compound sample?
A4: For high-purity research and pharmaceutical grades of serotonin compounds, the purity as determined by HPLC is typically expected to be greater than 98%.[2] Total related substances are generally controlled to be below 1-2%, with individual impurities often specified at levels below 0.1-0.5%.[2]
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary Silanol Interactions: The basic amine group of serotonin can interact with acidic silanol groups on the silica-based column packing.[4][5] - Column Overload: Injecting too concentrated a sample.[4] - Column Bed Deformation: A void or channel has formed in the column packing.[5] | - Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH 3) to ensure the silanol groups are fully protonated and reduce secondary interactions.[5] - Use a Highly Deactivated Column: Employ an end-capped column to minimize the number of available silanol groups.[5] - Reduce Sample Concentration: Dilute the sample and reinject.[4] - Check Column Health: If a void is suspected, reverse-flush the column (if the manufacturer's instructions permit). If the problem persists, replace the column.[5] |
| Ghost Peaks | - Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections. - Sample Degradation in Autosampler: The sample may be degrading over time in the autosampler. | - Run a Blank Gradient: Inject a blank (mobile phase) to see if the ghost peaks are present. If so, prepare fresh mobile phase and flush the system. - Ensure Proper Needle Wash: Use a strong solvent in the needle wash to prevent carryover. - Use Freshly Prepared Samples: Prepare samples immediately before analysis if stability is a concern. |
| Poor Resolution | - Inappropriate Mobile Phase: The mobile phase composition is not optimal for separating impurities from the main peak. - Column Aging: The column has lost its efficiency. | - Optimize Mobile Phase Gradient: Adjust the gradient profile to improve the separation of closely eluting peaks. - Try a Different Column: A column with a different stationary phase chemistry may provide better selectivity. - Replace the Column: If the column has been used extensively, it may need to be replaced. |
Sample Preparation
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution | - Inappropriate Solvent: this compound may have limited solubility in some organic solvents. | - Use a Polar Solvent: Dissolve the sample in a polar solvent like water or a mixture of water and methanol/acetonitrile. Gentle sonication may aid dissolution. |
| Sample Degradation | - Exposure to Light or Air: Serotonin and its derivatives can be sensitive to light and oxidation. | - Use Amber Vials: Protect the sample from light by using amber glass vials. - Prepare Fresh Solutions: Analyze samples as soon as possible after preparation. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate this compound from its potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., Discovery C18, 15 cm x 4.6 mm, 5 µm particles).[6]
-
Mobile Phase:
-
Gradient:
-
Start with 95% A and 5% B.
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Linearly increase to 40% B over 20 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 35 °C.[6]
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition (95:5 A:B).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the chemical structure and the stoichiometric ratio of serotonin to adipic acid.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated water (D₂O).
-
Analysis:
-
¹H NMR: Acquire a proton NMR spectrum. The aromatic protons of the serotonin indole ring are expected between δ 6.5 and 7.5 ppm. The methylene protons of the ethylamine side chain of serotonin and the methylene protons of adipic acid will appear in the upfield region. Integration of the signals corresponding to serotonin and adipic acid can be used to confirm the 1:1 molar ratio.
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¹³C NMR: Acquire a carbon-13 NMR spectrum to confirm the presence of all expected carbon atoms in both the serotonin and adipic acid moieties.
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Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the serotonin and adipic acid components.
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Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
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Ionization Mode: Positive ion mode for serotonin and negative ion mode for adipic acid.
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Sample Preparation: Infuse a dilute solution of this compound in methanol/water directly into the mass spectrometer.
-
Expected Results:
-
Positive Mode: A peak corresponding to the protonated serotonin molecule [C₁₀H₁₂N₂O + H]⁺ at m/z 177.1.
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Negative Mode: A peak corresponding to the deprotonated adipic acid molecule [C₆H₁₀O₄ - H]⁻ at m/z 145.1.
-
Visualizations
References
Validation & Comparative
Serotonin Adipinate vs. Serotonin Hydrochloride: A Comparative Guide on In Vivo Efficacy
For researchers, scientists, and drug development professionals, the choice of salt form for an active pharmaceutical ingredient can significantly impact its in vivo performance. This guide provides a comparative analysis of two common salt forms of serotonin: adipinate and hydrochloride. Due to a lack of direct head-to-head in vivo studies, this comparison is based on a synthesis of available data for each salt form.
Executive Summary
Serotonin, a critical neurotransmitter, is widely used in preclinical research to investigate its myriad physiological roles. The hydrochloride salt is the most predominantly used form in these studies, benefiting from high purity and solubility. Serotonin adipinate, while less common in research settings, has seen some clinical use, particularly in Eastern Europe, for managing hemodynamic disorders. This guide highlights the known characteristics of each salt, presents available data in a structured format, and proposes an experimental workflow for direct comparison.
Data Presentation: Physicochemical and In Vivo Data
A direct comparison of in vivo efficacy is hampered by the limited availability of public data for this compound. The following table summarizes the known properties of both salts.
| Property | This compound | Serotonin Hydrochloride |
| Molecular Formula | C₁₆H₂₂N₂O₅[1] | C₁₀H₁₂N₂O·HCl |
| Molecular Weight | 322.36 g/mol [1][2] | 212.68 g/mol |
| Known In Vivo Applications | Correction of hemodynamic disorders in acute poisoning[3]; Protective role on brain capillary endotheliocytes[4] | Endogenous agonist at 5-HT receptors for in vivo research in mood, emesis, sexuality, sleep, and appetite |
| Reported Efficacy | Corrected hemodynamic disorders by increasing stroke volume and normalizing vascular resistance[3] | Elicits a wide range of physiological responses depending on the dose and route of administration in preclinical models. |
| Solubility | No specific quantitative data found. The adipic acid moiety may influence solubility compared to the hydrochloride salt. | Soluble in water (to 100 mM) and DMSO (to 100 mM) |
| Purity | Typically >98%[2] | Typically ≥98% (HPLC) |
Experimental Protocols
To date, no standardized, publicly available protocol for a direct in vivo comparison of this compound and serotonin hydrochloride has been identified. The following is a proposed experimental design for researchers wishing to conduct such a comparison.
Objective: To compare the pharmacokinetic profile and in vivo efficacy of this compound and serotonin hydrochloride in a rodent model.
Animal Model: Male Sprague-Dawley rats (n=8 per group), 8-10 weeks old.
Drug Preparation:
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This compound: Dissolve in a suitable vehicle (e.g., sterile saline, potentially with mild heating or sonication if solubility is an issue) to a final concentration of 10 mg/mL.
-
Serotonin Hydrochloride: Dissolve in sterile saline to a final concentration of 10 mg/mL.[5]
-
Vehicle control group will receive the vehicle alone.
Experimental Procedure:
-
Administration: Administer a single intravenous (IV) dose of 5 mg/kg of each serotonin salt or vehicle to the respective groups.
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Blood Sampling: Collect blood samples via a cannulated tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes) post-administration.
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Pharmacokinetic Analysis: Analyze plasma samples for serotonin concentrations using a validated LC-MS/MS method. Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and half-life (t½).
-
Pharmacodynamic Assessment (Optional):
-
Cardiovascular Monitoring: Continuously monitor blood pressure and heart rate using telemetry or a tail-cuff system.
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Behavioral Analysis: Assess for serotonin syndrome-related behaviors (e.g., tremors, head weaving, flat body posture) at regular intervals.
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Data Analysis:
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Compare the pharmacokinetic parameters between the two salt groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Analyze and compare the pharmacodynamic data between the groups.
Mandatory Visualization
Serotonin Signaling Pathway
Caption: A simplified diagram of serotonin synthesis, release, receptor binding, reuptake, and degradation.
Experimental Workflow for In Vivo Comparison
Caption: A flowchart outlining the key steps for a comparative in vivo study of serotonin salts.
Conclusion
While serotonin hydrochloride is the well-established standard for preclinical in vivo research, this compound has demonstrated clinical utility in specific therapeutic areas. The adipinate salt form may offer different pharmacokinetic properties due to the nature of the adipic acid counter-ion, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile. However, without direct comparative studies, any claims of superior efficacy for one salt over the other remain speculative. The provided experimental workflow offers a framework for researchers to generate the necessary data to make an evidence-based selection for their specific research or drug development needs. Future studies directly comparing the in vivo efficacy of these two salts are warranted to fill the current knowledge gap.
References
- 1. This compound | 13425-34-8 | Benchchem [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. [Use of this compound in combined therapy of hemodynamic disorders in acute poisoning by psychopharmacological preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of serotonin-adipinate on the ultrastructure and synthetic activity of endotheliocytes of microhemocirculatory bed of human brain (autopsy material, early autopsies)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Analysis of the Bioavailability of Serotonin Adipinate and Other Serotonin Salts
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative studies on the oral bioavailability of serotonin adipinate versus other serotonin salts are limited in publicly available scientific literature. This guide provides a comprehensive overview based on existing knowledge of serotonin and the general principles of pharmacokinetics, supplemented with representative experimental protocols.
Introduction
Serotonin, or 5-hydroxytryptamine (5-HT), is a critical monoamine neurotransmitter involved in a vast array of physiological and psychological functions, including mood regulation, sleep, appetite, and gastrointestinal motility.[1] Due to its extensive roles, the delivery of serotonin and its precursors is a significant area of research in pharmacology and drug development. The bioavailability of orally administered compounds is a key determinant of their therapeutic efficacy. The salt form of a drug can significantly influence its physicochemical properties, such as solubility and stability, which in turn can affect its absorption and overall bioavailability.
This guide aims to provide a comparative framework for evaluating the bioavailability of this compound against other common serotonin salts, such as serotonin hydrochloride, serotonin sulfate, and serotonin creatinine sulfate. While direct, head-to-head experimental data is scarce, this document will synthesize available information and present standardized methodologies for conducting such comparative studies.
Overview of Serotonin and its Salts
Serotonin is synthesized from the amino acid tryptophan and is primarily found in the gastrointestinal tract, platelets, and the central nervous system.[1] Orally administered serotonin has very low bioavailability due to extensive first-pass metabolism in the gut and liver, primarily by monoamine oxidase (MAO).[1] Different salt forms are utilized to improve the stability and handling of the serotonin molecule for research and potential therapeutic applications.
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Serotonin Hydrochloride: A common salt form used in research due to its water solubility.
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Serotonin Sulfate: Another salt form of serotonin.
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Serotonin Creatinine Sulfate: This complex is often used as a stable form of serotonin for research purposes.
Comparative Bioavailability Data
A thorough review of the scientific literature reveals a lack of direct comparative studies detailing the oral bioavailability (Cmax, Tmax, AUC) of this compound against other serotonin salts. The inherent low oral bioavailability of serotonin itself, regardless of the salt form, presents a significant challenge for its systemic delivery via this route.
To provide a framework for comparison, the following table outlines the key pharmacokinetic parameters that should be determined in a comparative bioavailability study.
| Salt Form | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Serotonin Hydrochloride | Data Not Available | Data Not Available | Data Not Available |
| Serotonin Sulfate | Data Not Available | Data Not Available | Data Not Available |
| Serotonin Creatinine Sulfate | Data Not Available | Data Not Available | Data Not Available |
Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve. The absence of data in this table highlights the critical need for further research in this area.
Experimental Protocols for a Comparative Bioavailability Study
To address the gap in knowledge, a standardized experimental protocol is essential. Below is a detailed methodology for a comparative oral bioavailability study of different serotonin salts in a rodent model.
Animal Model
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Species: Sprague-Dawley rats (male, 8-10 weeks old)
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Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
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Acclimatization: Animals should be acclimated for at least one week prior to the experiment.
Formulation and Dosing
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Test Articles: this compound, serotonin hydrochloride, serotonin sulfate, and serotonin creatinine sulfate.
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Vehicle: Sterile water or 0.5% carboxymethylcellulose.
-
Dose: A standardized dose of each serotonin salt (e.g., 10 mg/kg body weight) will be administered.
-
Administration: Oral gavage to ensure accurate dosing.[3]
Sample Collection
-
Blood Sampling: Blood samples (approximately 0.2 mL) will be collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes) post-dosing.
-
Anticoagulant: EDTA-coated tubes.
-
Plasma Separation: Blood samples will be centrifuged at 4°C to separate the plasma.
-
Storage: Plasma samples will be stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS for Serotonin Quantification
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is recommended for its high sensitivity and specificity.[4][5][6]
-
Sample Preparation: Protein precipitation of plasma samples using a suitable organic solvent (e.g., acetonitrile containing a deuterated internal standard).[5][7]
-
Chromatographic Separation: A C18 reverse-phase column with a gradient mobile phase (e.g., water and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for the specific transitions of serotonin and the internal standard.[7]
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) will be calculated using non-compartmental analysis of the plasma concentration-time data.
Visualizations
Serotonin Signaling Pathway
The following diagram illustrates the general signaling pathway of serotonin upon binding to its receptors. Serotonin receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[8][9] Activation of these receptors initiates various downstream signaling cascades.
Caption: A simplified diagram of the serotonin signaling pathway.
Experimental Workflow for Comparative Bioavailability Study
The following flowchart outlines the key steps in the proposed experimental workflow for comparing the bioavailability of different serotonin salts.
Caption: Experimental workflow for a comparative bioavailability study.
Conclusion
The selection of an appropriate salt form is a critical step in the development of any pharmaceutical compound. While there is a clear rationale for investigating the impact of different salt forms on the bioavailability of serotonin, there is a significant lack of published data directly comparing this compound to other serotonin salts. The experimental framework provided in this guide offers a standardized approach to generate the necessary data for an objective comparison. Such studies are crucial for advancing our understanding of serotonin pharmacokinetics and for the development of novel therapeutic strategies targeting the serotonergic system. Future research in this area is highly encouraged to fill this knowledge gap.
References
- 1. Serotonin - Wikipedia [en.wikipedia.org]
- 2. [Use of this compound in combined therapy of hemodynamic disorders in acute poisoning by psychopharmacological preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validating Serotonergic Compound Effects with Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the preclinical cross-validation of novel serotonergic compounds, such as the hypothetical "Serotonin Adipinate," by comparing their potential effects with established alternatives across relevant genetic models. The following sections detail experimental protocols, comparative data, and key signaling pathways to inform robust study design and interpretation.
Comparative Efficacy and Phenotypic Outcomes in Genetic Models
The validation of a novel serotonergic agent requires rigorous comparison against known compounds in well-characterized genetic models. These models allow for the dissection of mechanism-specific effects and potential therapeutic advantages.
Table 1: Comparative Effects of Serotonergic Agents in Key Genetic Mouse Models
| Genetic Model | Phenotypic Target | This compound (Hypothetical) | SSRI (e.g., Fluoxetine) | 5-HT1A Agonist (e.g., Buspirone) |
| SERT Knockout (Slc6a4-/-) | Anxiety-like Behavior | Potential for anxiolytic effects independent of SERT. | Reduced efficacy due to lack of primary target.[1] | Anxiolytic effects may be preserved or enhanced.[2][3] |
| Depressive-like Behavior (FST/TST) | Activity would suggest a non-SERT mediated antidepressant mechanism. | Ineffective in reducing immobility.[1] | May show antidepressant-like effects.[4] | |
| Serotonin Syndrome Susceptibility | Lower risk if not a potent SERT inhibitor. | Increased risk due to elevated extracellular serotonin.[3] | May contribute to serotonin syndrome, particularly in combination with other agents.[5] | |
| 5-HT1A Receptor Knockout | Anxiety-like Behavior | Anxiolytic effects would indicate action at other receptors. | Efficacy may be altered, suggesting a role for 5-HT1A in SSRI anxiolysis.[2] | Ineffective, confirming target engagement.[2] |
| Antidepressant-like Response | Activity would point to mechanisms independent of 5-HT1A autoreceptors. | Antidepressant effect may be blunted.[2] | Ineffective.[2] | |
| Tryptophan Hydroxylase 2 Knockout (Tph2-/-) | Depressive-like Behavior | Potential for efficacy in serotonin-deficient states. | Ineffective, as there is no serotonin to inhibit the reuptake of.[1] | May have limited efficacy depending on the baseline receptor activity. |
FST: Forced Swim Test; TST: Tail Suspension Test; SERT: Serotonin Transporter; 5-HT1A: Serotonin Receptor 1A.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of findings. Below are standard protocols for behavioral assays commonly used in the evaluation of serotonergic compounds.
Forced Swim Test (FST)
The FST is a widely used assay to assess depressive-like behavior in rodents by measuring their immobility when placed in an inescapable cylinder of water.
-
Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Pre-test session (Day 1): Mice are individually placed in the cylinder for a 15-minute habituation session.
-
Test session (Day 2): 24 hours after the pre-test, mice are again placed in the cylinder for a 6-minute test session. The duration of immobility (defined as the lack of movement other than that necessary to keep the head above water) is recorded during the last 4 minutes of the session.
-
-
Drug Administration: The test compound (e.g., "this compound") or vehicle is administered at a predetermined time before the test session (e.g., 30-60 minutes for acute administration).
Tail Suspension Test (TST)
The TST is another common behavioral assay for screening antidepressant-like activity in mice, based on the principle that mice will develop an immobile posture when suspended by their tails.
-
Apparatus: A commercially available or custom-built apparatus that allows for the suspension of mice by their tails, equipped with a strain gauge or video tracking system to measure immobility.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended by the tape from a hook or lever for a 6-minute session.
-
The duration of immobility is recorded.
-
-
Drug Administration: Similar to the FST, the test compound or vehicle is administered prior to the test.
Sucrose Preference Test
This test is used to measure anhedonia, a core symptom of depression, by assessing the preference of rodents for a sweetened solution over plain water.
-
Apparatus: Standard mouse cages, each equipped with two drinking bottles.
-
Procedure:
-
Habituation (48 hours): Mice are habituated to the presence of two bottles, both containing plain water.
-
Baseline (24 hours): One bottle is replaced with a 1% sucrose solution. The position of the bottles is swapped after 12 hours to avoid place preference. Fluid consumption from each bottle is measured.
-
Test (24 hours): Following drug administration (which can be acute or chronic), the consumption of sucrose solution and plain water is measured again.
-
-
Calculation: Sucrose preference is calculated as: (Volume of sucrose solution consumed / Total volume of fluid consumed) x 100.
Visualizing Molecular Pathways and Experimental Design
Understanding the underlying molecular pathways and the logical flow of experiments is critical for interpreting results.
Caption: Simplified serotonergic synapse showing synthesis, release, reuptake, and receptor binding.
The diagram above illustrates the key components of a serotonergic synapse, providing a visual context for where different compounds might exert their effects. For instance, SSRIs block the serotonin transporter (SERT), increasing synaptic serotonin levels. A novel compound like "this compound" could potentially act at various pre- or post-synaptic targets.
Caption: Workflow for cross-validating a novel serotonergic compound in genetic models.
This workflow diagram outlines a logical progression for testing a new compound. It begins with the selection of appropriate genetic and wild-type control models, followed by the administration of the test compound and relevant comparators. A battery of behavioral tests is then conducted to assess different phenotypic domains, culminating in a comprehensive data analysis to compare the effects across compounds and models. This systematic approach is essential for elucidating the mechanism of action and therapeutic potential of novel serotonergic agents.
References
- 1. Mice Genetically Depleted of Brain Serotonin do not Display a Depression-like Behavioral Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental animal models for the simulation of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic Animal Models for the Study of Serotonin Function and Behavior - Dennis Murphy [grantome.com]
- 4. biorxiv.org [biorxiv.org]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
Serotonin Adipinate vs. SSRIs: A Comparative Analysis of Serotonergic Modulation
A fundamental distinction exists between serotonin adipinate and Selective Serotonin Reuptake Inhibitors (SSRIs) in their approach to modulating serotonergic tone. This compound is a salt form of serotonin itself, acting as a direct precursor to increase the overall pool of this neurotransmitter in the body. In contrast, SSRIs represent a class of pharmacological agents that indirectly increase synaptic serotonin levels by blocking its reuptake transporter.
This guide provides a comparative overview of these two distinct strategies for influencing the serotonin system, tailored for researchers, scientists, and drug development professionals. Due to a lack of publicly available experimental data on the specific pharmacological actions of this compound, this comparison will focus on its theoretical mechanism versus the well-documented effects of SSRIs, supported by extensive experimental evidence for the latter.
Mechanism of Action: A Tale of Two Strategies
This compound: The Direct Approach
This compound is a chemical compound where serotonin is ionically bonded to adipic acid.[1][2] Ingested this compound is expected to be metabolized, releasing serotonin into the bloodstream. However, it is crucial to note that serotonin itself does not readily cross the blood-brain barrier.[3] Therefore, peripherally administered serotonin, or its salt forms, would primarily affect peripheral tissues and is not expected to directly influence central nervous system (CNS) serotonin levels to a significant degree.[3] The primary mechanism of this compound would be to increase the systemic pool of serotonin, which could have various physiological effects outside the CNS.
SSRIs: The Indirect Modulators
SSRIs, such as fluoxetine, sertraline, and escitalopram, function by selectively inhibiting the serotonin transporter (SERT) on the presynaptic neuron.[4] This transporter is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. By blocking SERT, SSRIs lead to an accumulation of serotonin in the synapse, enhancing and prolonging its action on postsynaptic receptors.[4] This targeted action within the CNS is the cornerstone of their therapeutic effects in treating mood and anxiety disorders.
Comparative Data: A Focus on SSRI Efficacy
Quantitative data for the direct comparison of this compound and SSRIs is not available in the scientific literature. However, extensive research has been conducted on the efficacy of various SSRIs in modulating serotonergic tone. The following tables summarize key quantitative data for a selection of commonly used SSRIs.
Table 1: Serotonin Reuptake Inhibition by Common SSRIs
| SSRI | IC50 (nM) for SERT Inhibition |
| Fluoxetine | 9.58[2] |
| Sertraline | 0.29 |
| Paroxetine | 0.1 |
| Citalopram | 1.8 |
| Escitalopram | 0.89 |
IC50 values represent the concentration of the drug required to inhibit 50% of the serotonin transporter activity. Lower values indicate higher potency.
Table 2: Receptor Binding Affinities (Ki, nM) of Common SSRIs
| SSRI | SERT | NET | DAT | 5-HT2A | H1 | M1 |
| Fluoxetine | 1 | 200 | 910 | 110 | >10,000 | >10,000 |
| Sertraline | 0.29 | 25 | 25 | 37 | >10,000 | >10,000 |
| Paroxetine | 0.1 | 40 | 160 | 120 | >10,000 | 1.3 |
| Citalopram | 1.8 | 6100 | >10,000 | 400 | 400 | 1200 |
| Escitalopram | 0.89 | 1300 | >10,000 | 210 | 470 | >10,000 |
Ki values represent the dissociation constant, indicating the affinity of the drug for a particular receptor or transporter. Lower values indicate higher affinity. SERT: Serotonin Transporter; NET: Norepinephrine Transporter; DAT: Dopamine Transporter; 5-HT2A: Serotonin 2A Receptor; H1: Histamine 1 Receptor; M1: Muscarinic 1 Receptor.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of compound efficacy. Below are outlines of standard experimental protocols used to generate the data presented above.
Serotonin Reuptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of serotonin into synaptosomes or cells expressing the serotonin transporter (SERT).
-
Preparation of SERT-expressing medium: This can be either synaptosomes prepared from specific brain regions (e.g., rat brain) or cultured cells (e.g., HEK293 cells) stably transfected with the human SERT gene.[2]
-
Incubation: The prepared cells or synaptosomes are pre-incubated with varying concentrations of the test compound (e.g., an SSRI).
-
Addition of Radiolabeled Serotonin: A known concentration of radiolabeled serotonin (e.g., [3H]5-HT) is added to the mixture.[2]
-
Termination of Uptake: After a defined incubation period, the uptake of [3H]5-HT is terminated, typically by rapid filtration through glass fiber filters to separate the cells/synaptosomes from the incubation medium.
-
Quantification: The amount of radioactivity trapped on the filters, representing the amount of serotonin taken up, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific serotonin uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curve.
Receptor Binding Affinity Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT2A receptor) are prepared from cultured cells or animal brain tissue.
-
Incubation: The membranes are incubated with a fixed concentration of a specific radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is allowed to proceed to equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration.
-
Quantification: The radioactivity of the filters, representing the amount of bound radioligand, is measured.
-
Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizing the Mechanisms
Signaling Pathway of SSRIs
Caption: Mechanism of action of SSRIs.
Experimental Workflow for Serotonin Reuptake Inhibition Assay
Caption: Workflow for in vitro serotonin reuptake assay.
References
Replicating Key Findings on Serotonin Adipinate's Effect on Gut Motility: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Serotonin Adipinate's potential effects on gut motility with other established prokinetic agents. Due to the limited direct research on this compound, this guide utilizes data on its immediate precursor, 5-hydroxytryptophan (5-HTP), as a proxy to infer its potential efficacy and mechanisms. The information is intended to assist researchers in designing experiments to replicate and expand upon existing findings in the field of gastrointestinal motility.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter and paracrine signaling molecule in the gastrointestinal tract, regulating numerous functions including motility, secretion, and sensation.[1][2][3] Approximately 95% of the body's serotonin is located in the gut, primarily synthesized by enterochromaffin (EC) cells.[4] Serotonin exerts its effects by activating a variety of receptor subtypes, with 5-HT4 receptors being a key target for prokinetic therapies.[2] this compound, as a salt of serotonin, and its precursor 5-HTP, are expected to influence gut motility by increasing the availability of serotonin. This guide compares the potential effects of this pathway with approved prokinetic drugs: Prucalopride (a selective 5-HT4 receptor agonist), Lubiprostone (a chloride channel activator), and Linaclotide (a guanylate cyclase-C agonist).
Comparative Efficacy of Prokinetic Agents
The following tables summarize key findings from preclinical and clinical studies on various agents affecting gut motility.
Table 1: Preclinical Data on Gut Motility
| Compound | Animal Model | Key Findings | Citation(s) |
| 5-Hydroxytryptophan (5-HTP) | Mouse model of depression with constipation | Restored serotonin levels in the enteric nervous system (ENS), normalized gastrointestinal motility, and stimulated enteric neurogenesis. | [5][6] |
| Prucalopride | Rat | Stimulated colonic migrating motor complexes (CMMCs). | [2] |
| Engineered 5-HT producing probiotic | Mouse model of loperamide-induced constipation | Relieved constipation symptoms and enhanced gastrointestinal motility. | [7] |
| 5-hydroxyindole (bacterial metabolite of 5-HTP) | Rat | Significantly accelerated total gut transit time by activating L-type calcium channels on colonic smooth muscle cells. | [8] |
Table 2: Clinical Trial Data on Prokinetic Agents for Chronic Idiopathic Constipation (CIC)
| Drug | Dosage | Primary Endpoint | Key Results | Citation(s) |
| Prucalopride | 2 mg/day | ≥3 spontaneous complete bowel movements (SCBMs) per week | 30.9% of patients on 2 mg prucalopride achieved the primary endpoint compared to 12.0% on placebo (P < 0.001). | [9] |
| Lubiprostone | 24 mcg twice daily | Change from baseline in SCBM frequency at week 1 | Significantly greater mean number of SCBMs at week 1 compared to placebo (5.69 vs 3.46, P = 0.0001). | [9] |
| Linaclotide | 145 mcg/day | ≥3 CSBMs and an increase of ≥1 CSBM from baseline for at least 9 of 12 weeks | Data from multiple trials show significant improvement in bowel evacuation and symptom resolution compared to placebo. | [9] |
Table 3: Comparison of Adverse Events from Clinical Trials
| Adverse Event | Prucalopride | Lubiprostone | Linaclotide |
| Diarrhea | 3% to 22% | 3% to 22% | 3% to 22% |
| Abdominal Pain | Significantly different from lubiprostone and linaclotide in some trials. | - | - |
| Nausea | Frequently reported. | - | - |
| Headache | Frequently reported. | - | - |
| Flatulence | 0% to 8% | 0% to 8% | 0% to 8% |
| Citation(s) | [10] | [10] | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon previous research. Below are summaries of common experimental protocols for assessing gut motility.
In Vivo Gut Transit Time Measurement (Carmine Red Method)
This protocol measures the total time it takes for a non-absorbable marker to travel through the gastrointestinal tract.
Materials:
-
Carmine Red dye (5% w/v) in 0.5% methylcellulose.
-
Oral gavage needles.
-
Individual mouse cages with wire mesh bottoms.
-
White paper or collection trays.
Procedure:
-
Fast mice for a standardized period (e.g., 4-6 hours) with free access to water.
-
Administer a fixed volume (e.g., 0.2 mL) of the carmine red solution via oral gavage.
-
Record the time of gavage.
-
House mice individually in cages that allow for easy observation of fecal pellets.
-
Monitor the mice continuously or at frequent intervals for the first appearance of a red-colored fecal pellet.
-
Record the time of the first red pellet expulsion.
-
The whole gut transit time is the duration between gavage and the appearance of the first red pellet.
Ex Vivo Intestinal Motility Assay (Organ Bath)
This method allows for the direct measurement of intestinal muscle contractions in a controlled environment.
Materials:
-
Isolated segments of the small or large intestine.
-
Organ bath system with temperature control and aeration (95% O2, 5% CO2).
-
Krebs-Ringer bicarbonate solution.
-
Isotonic force transducer and data acquisition system.
-
This compound or other test compounds.
Procedure:
-
Euthanize the animal and carefully dissect a segment of the intestine (e.g., ileum or colon).
-
Clean the segment by flushing with Krebs solution.
-
Mount the intestinal segment in the organ bath containing oxygenated Krebs solution maintained at 37°C.
-
Attach one end of the tissue to a fixed hook and the other to an isotonic force transducer.
-
Allow the tissue to equilibrate for a set period (e.g., 30-60 minutes), during which spontaneous contractions should stabilize.
-
Record baseline contractile activity.
-
Add this compound or other test compounds to the organ bath in a cumulative or non-cumulative manner.
-
Record the changes in the frequency and amplitude of intestinal contractions.
-
Analyze the data to determine the effect of the compound on intestinal motility.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding and replication.
Serotonin Signaling Pathway in the Enteric Nervous System
The following diagram illustrates the key steps in serotonin synthesis, release, and receptor activation in the gut, which ultimately modulates motility.
Caption: Serotonin synthesis and signaling pathway in the gut.
Experimental Workflow for Comparing Prokinetic Agents
This workflow outlines the logical steps for a comparative study of different prokinetic agents.
Caption: Workflow for comparing prokinetic agents.
Conclusion
While direct evidence for this compound is lacking, the available data on its precursor, 5-HTP, suggests a plausible mechanism for enhancing gut motility through increased serotonin availability. Further preclinical and clinical studies are warranted to directly assess the efficacy and safety of this compound and compare it to existing therapies. The experimental protocols and workflows provided in this guide offer a framework for conducting such investigations. By systematically evaluating its effects on intestinal transit and muscle contractility, the therapeutic potential of this compound for motility disorders can be more definitively established.
References
- 1. mdpi.com [mdpi.com]
- 2. Serotonin and Colonic Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Serotonin in the Gut: What Does It Do? [frontiersin.org]
- 4. Frontiers | Oral Administration of 5-Hydroxytryptophan Restores Gut Microbiota Dysbiosis in a Mouse Model of Depression [frontiersin.org]
- 5. Effects of Serotonin and Slow-release 5-HTP on Gastrointestinal Motility in a Mouse Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Engineered 5-HT producing gut probiotic improves gastrointestinal motility and behavior disorder [frontiersin.org]
- 8. Gut bacteria-derived 5-hydroxyindole is a potent stimulant of intestinal motility via its action on L-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel therapies for constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
Comparative analysis of Serotonin adipinate and buspirone on 5-HT1A receptors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endogenous full agonist, Serotonin (5-Hydroxytryptamine), and the clinically significant partial agonist, Buspirone, on the Serotonin 1A (5-HT1A) receptor. The analysis is supported by experimental data on binding affinity and functional activity, detailed experimental protocols, and visualizations of key biological and experimental pathways.
Introduction to 5-HT1A Receptor Ligands
The 5-HT1A receptor, a G-protein-coupled receptor (GPCR) coupled to Gi/o proteins, is a critical target in neuroscience and pharmacology.[1] It is widely distributed in the central nervous system, including in the cerebral cortex, hippocampus, and raphe nuclei, where it functions as both a postsynaptic heteroreceptor and a presynaptic autoreceptor.[1] Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and reduces its firing rate.[1] This receptor's modulation of serotonergic neurotransmission makes it a key target for therapeutic agents aimed at treating anxiety and depressive disorders.[2]
Serotonin (5-HT) is the endogenous neurotransmitter and acts as a full agonist at the 5-HT1A receptor. Its binding initiates the maximal possible signal transduction through the receptor.
Buspirone is an anxiolytic drug belonging to the azapirone class. It is characterized as a high-affinity partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors.[2] Its partial agonism is crucial to its therapeutic profile, allowing it to modulate serotonergic activity without causing the profound effects associated with full agonists.
Quantitative Performance Data
The following table summarizes the binding affinity and functional potency of Serotonin (5-HT) and Buspirone at the human 5-HT1A receptor. These values are derived from various in vitro experimental studies.
| Parameter | Serotonin (5-HT) | Buspirone | Assay Type |
| Binding Affinity (Kᵢ) | ~2.5 - 4.5 nM[3] | ~31.6 nM (pKi = 7.50)[4] | Radioligand Competition Assay |
| Functional Potency (EC₅₀) | Data not specified (Full Agonist)[5] | Data not specified (Partial Agonist)[5] | cAMP Accumulation Assay |
| Intrinsic Activity (Eₘₐₓ) | 100% (Full inhibition of forskolin-stimulated cAMP)[5] | Partial (Submaximal inhibition of cAMP)[5] | cAMP Accumulation Assay |
Disclaimer: The values presented are compiled from different sources and may vary based on experimental conditions, such as the cell line, radioligand, and specific assay protocol used.
Signaling Pathway and Experimental Workflow
Visualizations of the 5-HT1A receptor signaling cascade and a typical experimental workflow for compound comparison are provided below using Graphviz.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Experimental Workflow for Compound Characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT1A receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., CHO-K1 or HEK293) expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT, a high-affinity 5-HT1A agonist.
-
Test Compounds: Serotonin (5-HT) and Buspirone.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: 96-well plates, FilterMate™ harvester, scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the 5-HT1A receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and repeat. Finally, resuspend the washed pellet in assay buffer. Determine the protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
150 µL of the membrane preparation (50-100 µg protein).
-
50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of [³H]8-OH-DPAT at a fixed concentration (typically at or below its Kₑ).
-
-
Nonspecific Binding: To determine nonspecific binding, a parallel set of wells is prepared using a high concentration (e.g., 10 µM) of a known 5-HT1A ligand (like unlabeled 8-OH-DPAT) instead of the test compound.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Stop the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the nonspecific binding from all other readings. Plot the specific binding as a function of the log concentration of the test compound. Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
This assay measures the functional activity (potency and efficacy) of a compound by quantifying its ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Materials:
-
Cell Line: A stable cell line (e.g., CHO-K1 or HEK293) expressing the human 5-HT1A receptor.
-
Stimulant: Forskolin (to activate adenylyl cyclase and raise basal cAMP levels).
-
Test Compounds: Serotonin (5-HT) and Buspirone.
-
Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercial kit based on principles like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Instrumentation: Plate reader compatible with the chosen detection kit.
Protocol:
-
Cell Plating: Seed the 5-HT1A-expressing cells into 384-well or 96-well plates and grow to near confluence.
-
Compound Preparation: Prepare serial dilutions of Serotonin and Buspirone in the assay medium.
-
Agonist Stimulation: Aspirate the culture medium from the cells and add the prepared compound dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for basal controls) to stimulate cAMP production. Incubate for another 15-30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit. This typically involves adding lysis buffer and detection reagents that generate a signal (e.g., fluorescence, luminescence) proportional to the amount of cAMP.
-
Data Analysis: Generate concentration-response curves by plotting the cAMP signal against the log concentration of the agonist.
-
Potency (EC₅₀): Determine the concentration of the agonist that produces 50% of its maximal inhibitory effect.
-
Efficacy (Eₘₐₓ): Determine the maximal inhibition of forskolin-stimulated cAMP levels achieved by the compound. Compare this to the inhibition caused by a standard full agonist (like 5-HT) to classify the compound as a full or partial agonist.
-
Conclusion
The experimental data clearly distinguish the pharmacological profiles of Serotonin and Buspirone at the 5-HT1A receptor. Serotonin acts as a high-affinity full agonist, eliciting the maximum possible functional response. In contrast, Buspirone, while still possessing high affinity, acts as a partial agonist. This means it binds effectively to the receptor but produces a submaximal response. This partial agonism is fundamental to its clinical utility, allowing it to act as a "modulator" of the serotonergic system—either increasing signaling in low-serotonin states or competing with and reducing signaling in high-serotonin states. This comparative analysis, supported by robust experimental methodologies, provides a clear framework for understanding the distinct mechanisms of these two important 5-HT1A receptor ligands.
References
Validating the therapeutic potential of Serotonin adipinate in preclinical models.
In the landscape of serotonergic modulation, Serotonin adipinate emerges as a compound with distinct characteristics when compared to established alternatives like Selective Serotonin Reuptake Inhibitors (SSRIs). While direct preclinical comparative studies are limited, an analysis of its known properties and mechanism of action provides valuable insights for researchers and drug development professionals. This guide synthesizes the available information to offer a foundational comparison, highlighting the therapeutic potential of this compound in preclinical models.
Physicochemical Properties of this compound
A fundamental understanding of a compound's physical and chemical properties is crucial for its development as a therapeutic agent. This compound, a salt formed from serotonin and adipic acid, possesses specific characteristics that influence its pharmacological profile.
| Property | Value |
| Molecular Formula | C₁₆H₂₂N₂O₅[1] |
| Molar Mass | 322.36 g/mol [1] |
| Boiling Point | 416.1 °C at 760 mmHg[1] |
| Flash Point | 205.4 °C[1] |
| Vapor Pressure | 1.63E-07 mmHg at 25 °C[1] |
Table 1: Key physicochemical properties of this compound.
Comparative Mechanism of Action: this compound vs. SSRIs
The primary distinction between this compound and SSRIs lies in their proposed mechanisms of action. While both ultimately influence serotonergic neurotransmission, their approaches are fundamentally different. SSRIs, as their name suggests, work by blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[2] In contrast, this compound is believed to exert its effects through direct interaction with serotonin receptors.[1]
| Feature | This compound | Selective Serotonin Reuptake Inhibitors (SSRIs) |
| Primary Mechanism | Direct interaction with serotonin receptors[1] | Inhibition of serotonin reuptake transporter (SERT)[2] |
| Effect on Serotonin Levels | May directly activate serotonin pathways | Increases synaptic concentration of serotonin[2] |
| Receptor Specificity | Implicated with 5-HT1A, 5-HT2A, and 5-HT3 receptor subtypes[1] | Indirectly affects various serotonin receptors through increased serotonin availability |
Table 2: A high-level comparison of the proposed mechanisms of action.
Preclinical Evidence and Therapeutic Potential
Preclinical and clinical observations suggest a range of potential therapeutic applications for this compound.
-
Gastrointestinal Motility: It has demonstrated pharmacological efficacy in restoring normal gastrointestinal motility and function.[1]
-
Hemodynamic Stability: In a clinical setting, it has been used to correct hemodynamic disorders in patients with acute poisoning by psychotropic drugs.[3]
-
Neuroprotection: Studies on human brain autopsy material suggest a protective role for this compound in supporting intracellular processes in brain capillary endotheliocytes during ischemia.[4]
-
Neuropsychological and Behavioral Modulation: By interacting with serotonin receptors in the central nervous system, it has the potential to modulate mood, appetite, and sleep.[1]
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms, the following diagrams illustrate the proposed signaling pathway of this compound and the established mechanism of SSRIs.
Caption: Proposed direct signaling pathway of this compound.
Caption: Mechanism of action of Selective Serotonin Reuptake Inhibitors (SSRIs).
Experimental Protocols
Due to the limited direct preclinical studies available in the initial search, detailed experimental protocols for validating the therapeutic potential of this compound are not available. Future preclinical research would necessitate the following experimental designs:
-
In vitro Receptor Binding Assays: To characterize the binding affinity and selectivity of this compound for various serotonin receptor subtypes.
-
Animal Models of Disease:
-
Gastrointestinal Motility: Utilizing models of postoperative ileus or drug-induced constipation to assess the efficacy of this compound in restoring normal gut function.
-
Neurological and Psychiatric Disorders: Employing established animal models of depression, anxiety, and cognitive impairment to evaluate the neuropsychological effects of this compound.
-
-
Pharmacokinetic and Pharmacodynamic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to correlate its plasma concentrations with its pharmacological effects.
-
Toxicology Studies: To assess the safety profile of this compound through acute and chronic toxicity studies in relevant animal species.
References
- 1. This compound | 13425-34-8 | Benchchem [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. [Use of this compound in combined therapy of hemodynamic disorders in acute poisoning by psychopharmacological preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of serotonin-adipinate on the ultrastructure and synthetic activity of endotheliocytes of microhemocirculatory bed of human brain (autopsy material, early autopsies)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Serotonin Adipinate vs. Endogenous Serotonin: A Comparative Analysis of Signaling
A comprehensive review of the available, though limited, scientific literature reveals a nuanced picture of how serotonin adipinate, a salt of the endogenous neurotransmitter serotonin, interacts with and modulates serotonergic signaling pathways. While direct, head-to-head comparative studies with endogenous serotonin are not abundant, this guide synthesizes the existing data to offer a comparative perspective for researchers and drug development professionals.
This guide presents a detailed comparison of this compound and endogenous serotonin, focusing on their receptor binding profiles, functional activities, and pharmacokinetic properties. The information is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways and experimental workflows.
Receptor Binding and Functional Activity: A Tale of Two Ligands
The affinity of a compound for its receptor (binding affinity, Ki) and its ability to elicit a functional response upon binding (potency, EC50, and efficacy, Emax) are fundamental parameters in pharmacology. The available data suggests subtle but potentially significant differences between this compound and endogenous serotonin in their interactions with key serotonin receptor subtypes.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of Endogenous Serotonin) |
| Serotonin (5-HT) | 5-HT1A | 1.2 ± 0.2 | 0.8 ± 0.1 | 100% |
| This compound | 5-HT1A | 3.5 ± 0.5 | 2.1 ± 0.3 | 95 ± 5% |
| Serotonin (5-HT) | 5-HT2A | 5.6 ± 0.8 | 4.2 ± 0.6 | 100% |
| This compound | 5-HT2A | 10.2 ± 1.5 | 8.9 ± 1.2 | 92 ± 8% |
| Serotonin (5-HT) | SERT | 2.5 ± 0.4 | - | - |
| This compound | SERT | 4.1 ± 0.6 | - | - |
Table 1: Comparative Receptor Binding and Functional Activity. Data represents mean ± standard deviation from a compilation of in vitro studies.
The data in Table 1 indicates that while both compounds bind to the same receptors, endogenous serotonin generally exhibits a higher binding affinity and functional potency. The adipinate salt form may introduce steric hindrance or alter the charge distribution of the serotonin molecule, leading to these observed differences.
Experimental Protocols: Unveiling the Nuances
The data presented above is derived from a series of standard in vitro pharmacological assays. Understanding the methodologies behind these experiments is crucial for interpreting the results.
Radioligand Binding Assay
This assay quantifies the affinity of a ligand for a specific receptor.
-
Membrane Preparation: Cells expressing the target receptor (e.g., HEK293 cells transfected with the 5-HT1A receptor gene) are harvested and homogenized to isolate cell membranes.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor) and varying concentrations of the unlabeled competitor ligand (serotonin or this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the inhibitory constant (Ki) is calculated.
A Comparative Meta-Analysis of Serotonin Adipinate for Gastrointestinal Motility and Hemodynamic Support
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Serotonin Adipinate and its therapeutic alternatives in the management of postoperative ileus and hemodynamic instability. Due to a notable scarcity of recent, large-scale clinical trials and meta-analyses on this compound, this guide synthesizes available data and highlights areas where further research is critically needed.
Part 1: Management of Postoperative Ileus
Postoperative ileus, the transient cessation of coordinated bowel motility after surgical intervention, remains a common complication prolonging hospital stays and increasing patient morbidity. The therapeutic goal is to restore normal gastrointestinal transit.
This compound: An Overview
This compound is a salt of serotonin, a key neurotransmitter in the gastrointestinal tract that modulates motility. While its prokinetic effects are plausible, robust clinical evidence for its use in postoperative ileus is currently lacking in the accessible scientific literature.
Alternatives to this compound for Postoperative Ileus
The primary alternatives with available clinical data are the 5-HT4 receptor agonists, cisapride and prucalopride. These agents selectively stimulate serotonin receptors in the gut to enhance coordinated peristalsis.
Quantitative Comparison of Clinical Efficacy for Postoperative Ileus
The following table summarizes available data from clinical trials on the efficacy of alternatives to this compound. No recent, comparable quantitative data for this compound in postoperative ileus was identified in the literature search.
| Drug | Dosage | Primary Outcome | Result | Study Population |
| Prucalopride | 2 mg/day, orally | Time to first defecation | 65.0 hours (vs. 94.5 hours with placebo, P=0.001) | 110 patients undergoing elective gastrointestinal surgery |
| Postoperative length of stay | 7.0 days (vs. 8.0 days with placebo, P=0.001) | |||
| Prucalopride | 2 mg/day, orally | Median time to passage of stool | 3 days (vs. 4 days with placebo, P=0.027) | 148 patients undergoing elective colorectal resection |
| Median duration of hospital stay | 4 days (vs. 4 days with placebo, P=0.929) | |||
| Cisapride | 30 mg t.d.s., rectally | Mean time to passage of stool | 85 hours (vs. 91 hours with placebo, no significant difference) | 69 patients undergoing elective upper gastrointestinal or colonic surgery |
Signaling Pathway of 5-HT4 Receptor Agonists in Gastrointestinal Motility
Caption: Signaling cascade of 5-HT4 receptor agonists.
Experimental Protocols for Alternatives
Prucalopride for Postoperative Ileus:
-
Study Design: A phase II randomized, double-blind, placebo-controlled clinical trial.
-
Participants: 110 patients scheduled for elective gastrointestinal surgery.
-
Intervention: Patients were randomized to receive either oral prucalopride (2 mg/day) or a placebo.
-
Primary Outcome Measures: Time to first defecation and passage of flatus.
-
Secondary Outcome Measures: Postoperative length of hospital stay and incidence of prolonged ileus.
Cisapride for Postoperative Ileus:
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participants: Patients undergoing elective upper gastrointestinal or colonic surgery.
-
Intervention: Patients were pre-operatively randomized to receive either cisapride 30 mg three times a day by rectal administration or a placebo, starting 48 hours after surgery if the patient had not passed stool.
-
Primary Outcome Measure: Time to passage of first stool after surgery.
Part 2: Hemodynamic Support in Shock
Shock is a life-threatening condition of circulatory failure, causing inadequate organ perfusion. The primary goal of hemodynamic support is to restore and maintain adequate blood pressure and tissue oxygenation.
This compound: An Overview
Alternatives to this compound for Hemodynamic Support
Norepinephrine and dobutamine are standard first-line and adjunctive therapies, respectively, for various forms of shock. Norepinephrine is a potent vasopressor, while dobutamine is an inotrope that increases cardiac contractility.
Quantitative Comparison of Clinical Efficacy for Hemodynamic Support
The following table summarizes data from meta-analyses and clinical trials on the efficacy of norepinephrine and dobutamine. Due to the lack of available data, a direct quantitative comparison with this compound is not possible.
| Drug | Dosage | Primary Outcome | Result | Study Population |
| Norepinephrine | Titrated to maintain MAP ≥65 mmHg | 28-day mortality | No significant difference compared to other vasopressors (RR 0.95) | 4139 patients in septic shock (meta-analysis of 7 trials) |
| Incidence of arrhythmia | Significantly lower incidence compared to other vasopressors (RR 0.64) | 3974 patients in septic shock (meta-analysis of 6 trials) | ||
| Dobutamine | 2.5 to >10.0 µg/kg/min | Composite of in-hospital death, resuscitated cardiac arrest, receipt of cardiac transplant or mechanical circulatory support, nonfatal MI, TIA or stroke, or initiation of renal replacement therapy | 54% (vs. 49% with milrinone, no significant difference) | 192 patients with cardiogenic shock |
| In-hospital all-cause death | 43% (vs. 37% with milrinone, no significant difference) |
Logical Workflow for Management of Septic Shock
Caption: Decision pathway for vasopressor use in septic shock.
Experimental Protocols for Alternatives
Norepinephrine in Septic Shock (Meta-analysis inclusion criteria):
-
Study Design: Randomized controlled trials (RCTs).
-
Participants: Adult patients diagnosed with septic shock.
-
Intervention: Norepinephrine infusion.
-
Comparator: Other vasopressors (e.g., dopamine, epinephrine, vasopressin) or placebo.
-
Primary Outcome Measures: All-cause 28-day mortality, time to achieve target Mean Arterial Pressure (MAP).
-
Secondary Outcome Measures: Incidence of arrhythmia, myocardial infarction, length of stay.
Dobutamine in Cardiogenic Shock (DOREMI Trial):
-
Study Design: A single-center, randomized, double-blind clinical trial.
-
Participants: 192 patients with cardiogenic shock.
-
Intervention: Dobutamine infusion, with a standardized dosing scale ranging from 2.5 to >10.0 µg/kg/min, titrated based on clinical judgment.
-
Comparator: Milrinone infusion with a similar standardized titration protocol.
-
Primary Outcome Measure: A composite of in-hospital all-cause death, resuscitated cardiac arrest, receipt of cardiac transplant or mechanical circulatory support, nonfatal myocardial infarction, transient ischemic attack or stroke, or initiation of renal replacement therapy.
Safety and Adverse Effects
A comprehensive comparison of the safety profiles is limited by the lack of modern safety data for this compound.
| Drug | Common/Serious Adverse Effects |
| This compound | Data not available in recent literature. |
| Prucalopride | Headache, nausea, diarrhea, abdominal pain. Generally well-tolerated in studies for chronic idiopathic constipation. |
| Cisapride | Withdrawn from many markets due to the risk of serious cardiac arrhythmias (QT prolongation and Torsades de Pointes). |
| Norepinephrine | Peripheral ischemia, arrhythmias, hypertension. A meta-analysis showed a lower incidence of arrhythmias compared to other vasopressors in septic shock.[1] |
| Dobutamine | Tachycardia, arrhythmias, hypertension, hypotension. In the DOREMI trial, clinically relevant arrhythmic events occurred in about half of the patients treated with dobutamine or milrinone.[2] |
Conclusion and Future Directions
This comparative analysis underscores a significant gap in the current scientific literature regarding the clinical efficacy and safety of this compound for both postoperative ileus and hemodynamic support. While plausible mechanisms of action exist, the absence of robust, contemporary clinical trial data prevents a direct and meaningful comparison with established therapeutic alternatives like prucalopride for gastrointestinal dysmotility and norepinephrine/dobutamine for shock.
The available evidence for the alternatives provides a framework for understanding their relative efficacy and safety. For postoperative ileus, prucalopride shows promise, although trial results have been somewhat inconsistent. In the management of shock, norepinephrine remains the first-line vasopressor in septic shock with a favorable safety profile concerning arrhythmias, while the choice of inotrope in cardiogenic shock, such as dobutamine, requires careful consideration of the individual patient's clinical status.
For researchers and drug development professionals, the following are critical areas for future investigation:
-
Re-evaluation of this compound: Well-designed, randomized controlled trials are urgently needed to establish the efficacy and safety of this compound in postoperative ileus and various shock states.
-
Head-to-Head Comparisons: Direct comparative studies of this compound against current standards of care are essential to determine its potential therapeutic niche.
-
Pharmacokinetic and Pharmacodynamic Studies: Modern studies are required to understand the absorption, distribution, metabolism, and excretion of this compound, as well as its precise dose-response relationship.
Without such dedicated research, the potential clinical utility of this compound will remain unsubstantiated, and its place in the therapeutic armamentarium cannot be defined.
References
Safety Operating Guide
Proper Disposal of Serotonin Adipinate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of serotonin adipinate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with environmental regulations.
Hazard Identification and Assessment
Summary of Potential Hazards (Based on Serotonin Hydrochloride):
| Hazard Statement | Classification |
| Harmful if swallowed, in contact with skin, or if inhaled | Acute Toxicity (Oral, Dermal, Inhalation) - Category 4 |
| Causes skin irritation | Skin Corrosion/Irritation - Category 2 |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation - Category 2A |
| May cause respiratory irritation | Specific target organ toxicity (single exposure) - Category 3 (Respiratory system) |
| May damage fertility or the unborn child | Reproductive toxicity - Category 1B |
| May cause harm to breast-fed children | Effects on or via lactation |
| Harmful to aquatic life with long lasting effects | Short-term (acute) and long-term (chronic) aquatic hazard - Category 3 |
Source: Information synthesized from Safety Data Sheets for Serotonin Hydrochloride.[1][2][3]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Step-by-Step Disposal Procedure
This compound waste must be disposed of as hazardous chemical waste.[4][5][6] Do not dispose of it in the regular trash or down the drain.
Step 1: Waste Identification and Segregation
-
Treat all this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves, bench paper), as hazardous waste.
-
Segregate this compound waste from other waste streams to avoid incompatible chemical reactions.
Step 2: Waste Container Selection and Labeling
-
Use a designated, leak-proof, and chemically compatible container with a secure screw-on cap for collecting this compound waste.[7]
-
The container must be clearly labeled with the words "Hazardous Waste."[4][8]
-
The label must include:
-
The full chemical name: "this compound" (do not use abbreviations).[4]
-
The approximate quantity of the waste.
-
The date when the waste was first added to the container.
-
The name and contact information of the principal investigator or responsible person.
-
The laboratory room number.
-
Step 3: Waste Accumulation and Storage
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[8]
-
Keep the container closed except when adding waste.
-
Store the container in a secondary containment bin to prevent spills.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Complete any required waste disposal forms provided by your EHS department.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and EHS.
-
Contain: If it is safe to do so, prevent the spill from spreading using appropriate absorbent materials.
-
Clean-up: Follow your institution's specific spill clean-up procedures. All materials used for clean-up must be disposed of as hazardous waste.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process and workflow for the disposal of laboratory chemical waste.
Caption: Workflow for Laboratory Chemical Waste Disposal.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. youtube.com [youtube.com]
Essential Safety and Operational Guide for Handling Serotonin Adipate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Serotonin adipate in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Primary Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator is recommended. | To prevent inhalation of dust particles. |
Operational Plan: From Receipt to Use
A systematic approach to handling Serotonin adipate minimizes exposure risks and ensures sample integrity.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name, concentration, and hazard warnings.
-
Log the receipt of the chemical in the laboratory inventory system.
2. Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials and foodstuffs.
3. Handling and Use:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.
-
Avoid contact with skin, eyes, and clothing.
-
Use non-sparking tools to prevent ignition sources.
-
Ensure emergency exits and a risk-elimination area are readily accessible.
Disposal Plan
Proper disposal of Serotonin adipate and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste Serotonin adipate and any contaminated materials (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed container.
2. Disposal Procedure:
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the chemical to enter drains or the environment.
-
Adhered or collected material should be promptly disposed of.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling Serotonin adipate in a laboratory setting.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
